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  • Product: N-Isopropyl 4-bromo-3-methoxybenzamide
  • CAS: 1072944-42-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-Isopropyl 4-bromo-3-methoxybenzamide

Abstract This technical guide provides a comprehensive overview of the chemical properties of N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3).[1] Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral analysis, physicochemical properties, and safety considerations for this compound. While experimental data for this specific molecule is not widely available, this guide synthesizes information from established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded resource. The methodologies and predicted data herein are presented to facilitate further research and application of this compound.

Introduction and Chemical Identity

N-Isopropyl 4-bromo-3-methoxybenzamide is a substituted aromatic amide. The benzamide functional group is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] The presence of a bromine atom, a methoxy group, and an N-isopropyl group on the benzamide scaffold suggests its potential as an intermediate in the synthesis of more complex molecules with tailored biological or material properties. The bromine atom, in particular, provides a reactive handle for further functionalization through cross-coupling reactions.

Table 1: Chemical Identity of N-Isopropyl 4-bromo-3-methoxybenzamide

IdentifierValue
Chemical Name N-Isopropyl 4-bromo-3-methoxybenzamide
Synonym 4-Bromo-N-isopropyl-3-methoxybenzamide
CAS Number 1072944-42-3[1]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
Chemical Structure (See Figure 1)

digraph "N-Isopropyl_4-bromo-3-methoxybenzamide" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="2.8,-0.8!"]; N1 [label="N", pos="3.2,0.8!"]; C8 [label="C", pos="4.2,0.8!"]; C9 [label="C", pos="4.9,0!"]; C10 [label="C", pos="4.9,1.6!"]; Br1 [label="Br", pos="-1.8,0.8!"]; O2 [label="O", pos="-0.8,-1.8!"]; C11 [label="C", pos="-1.5,-2.5!"];

// Benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- C7 [label=""]; C4 -- Br1 [label=""]; C3 -- O2 [label=""]; O2 -- C11 [label=""];

// Amide group C7 -- O1 [label="="]; C7 -- N1 [label=""]; N1 -- C8 [label=""];

// Isopropyl group C8 -- C9 [label=""]; C8 -- C10 [label=""];

// Implicit hydrogens H1[label="H", pos="3.1, 1.4!"]; N1 -- H1[style=invis]; }

Figure 1: Chemical structure of N-Isopropyl 4-bromo-3-methoxybenzamide.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 100 - 120 °CEstimated based on related benzamides. The presence of the N-H bond allows for hydrogen bonding, which would increase the melting point compared to a tertiary amide.
Boiling Point > 350 °CExpected to be high due to the molecular weight and polar functional groups. Decomposition may occur at the boiling point.
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. Insoluble in water.The amide and ether functionalities will confer some polarity, while the brominated aromatic ring and isopropyl group provide nonpolar character.
Appearance White to off-white solidBased on the typical appearance of similar benzamide compounds.

Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

The synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide is most directly achieved through the coupling of 4-bromo-3-methoxybenzoic acid with isopropylamine. This transformation can be accomplished via two primary routes: activation of the carboxylic acid to an acyl chloride followed by amination, or direct amide coupling using a coupling agent. The latter is often preferred for its milder reaction conditions.

Synthetic Workflow

synthesis_workflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Amide Coupling cluster_workup Work-up & Purification cluster_product Final Product 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid reaction_mixture Reaction in Anhydrous Solvent (e.g., DCM or DMF) 4-bromo-3-methoxybenzoic_acid->reaction_mixture isopropylamine Isopropylamine isopropylamine->reaction_mixture coupling_agent Coupling Agent (e.g., EDC, HOBt) coupling_agent->reaction_mixture Activates carboxylic acid aqueous_workup Aqueous Work-up reaction_mixture->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification final_product N-Isopropyl 4-bromo- 3-methoxybenzamide purification->final_product

Sources

Exploratory

An In-depth Technical Guide to N-Isopropyl 4-bromo-3-methoxybenzamide (CAS: 1072944-42-3)

This document provides a comprehensive technical overview of N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide of interest to researchers and professionals in the fields of organic synthesis, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific literature on this compound is limited, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust working knowledge base.

Compound Identity and Physicochemical Properties

N-Isopropyl 4-bromo-3-methoxybenzamide is a halogenated aromatic amide. The presence of a bromine atom, a methoxy group, and an isopropyl amide group on the benzene ring provides a unique combination of steric and electronic properties, making it a valuable building block for creating diverse chemical libraries for screening in drug discovery programs.

Table 1: Physicochemical Properties of N-Isopropyl 4-bromo-3-methoxybenzamide [1][2]

PropertyValue
CAS Number 1072944-42-3
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Synonyms 4-Bromo-N-isopropyl-3-methoxybenzamide
Appearance Expected to be an off-white to white solid
Storage 2-8°C Refrigerator, under an inert atmosphere

Proposed Synthesis Methodology

The synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide can be logically approached through a two-step process, beginning with the commercially available precursor, 4-bromo-3-methoxybenzoic acid. The key transformation is the formation of an amide bond with isopropylamine.

Retrosynthetic Analysis

A retrosynthetic analysis points to the disconnection of the amide bond, identifying 4-bromo-3-methoxybenzoic acid and isopropylamine as the primary starting materials. The formation of the amide bond is a well-established transformation in organic chemistry.

Synthesis Pathway

Step 1: Synthesis of 4-bromo-3-methoxybenzoic acid (Precursor)

While 4-bromo-3-methoxybenzoic acid is commercially available, its synthesis is a foundational process in organic chemistry, often involving the bromination and subsequent oxidation of a suitable toluene derivative.[3] Alternatively, it can be prepared from 3-methoxybenzoic acid.[4] The properties of this precursor, such as its melting point of 221-224°C and pKa of around 3.85, are well-documented.[5]

Step 2: Amidation of 4-bromo-3-methoxybenzoic acid

The conversion of the carboxylic acid to the corresponding N-isopropyl amide is the crucial step. Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and often results in the formation of an ammonium carboxylate salt, which can be challenging to dehydrate.[6][7] Therefore, the use of a coupling agent is the preferred and more efficient method in a laboratory setting.[8][9]

Detailed Experimental Protocol: Amidation via Acyl Chloride

This protocol outlines a reliable method for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide, proceeding through an acyl chloride intermediate to ensure a high-yielding and clean reaction.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Isopropylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).

    • Add thionyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-3-methoxybenzoyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).

    • In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N-Isopropyl 4-bromo-3-methoxybenzamide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagramdot

Synthesis_Workflow cluster_step1 Step 1: Precursor cluster_step2 Step 2: Amidation Precursor 4-bromo-3-methoxybenzoic acid Activation Acyl Chloride Formation (SOCl₂ or (COCl)₂) Precursor->Activation Activation Coupling Amide Bond Formation Activation->Coupling Amine Isopropylamine Amine->Coupling Product N-Isopropyl 4-bromo-3-methoxybenzamide Coupling->Product

Sources

Foundational

An In-depth Technical Guide to N-Isopropyl 4-bromo-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide of interest in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. While this compound is available commercially as a research chemical, detailed scientific literature regarding its synthesis, characterization, and biological activity is not extensively published. This guide, therefore, consolidates available data, proposes a scientifically grounded synthetic protocol, and outlines the expected analytical characterization based on established principles of organic chemistry. The aim is to furnish researchers with a foundational understanding of this molecule, thereby facilitating its potential application in drug discovery and development.

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The structural motif of a substituted benzene ring linked to an amide group provides a versatile scaffold for molecular design and optimization. The specific compound, N-Isopropyl 4-bromo-3-methoxybenzamide, incorporates several key functional groups: a bromine atom, a methoxy group, and an isopropyl amide. These features offer potential for diverse chemical modifications and interactions with biological targets. The bromine atom can serve as a handle for cross-coupling reactions, the methoxy group can influence electronic properties and metabolic stability, and the isopropyl amide can participate in hydrogen bonding and affect lipophilicity. This guide will delve into the fundamental properties, a proposed synthetic route, and analytical considerations for this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
CAS Number 1072944-42-3
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

A definitive, peer-reviewed synthesis protocol for N-Isopropyl 4-bromo-3-methoxybenzamide is not currently available in the scientific literature. However, based on standard organic synthesis methodologies, a highly plausible and efficient route involves the amide coupling of 4-bromo-3-methoxybenzoic acid with isopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Coupling_Reaction Amide Coupling (e.g., EDC, HOBt) 4-bromo-3-methoxybenzoic_acid->Coupling_Reaction isopropylamine Isopropylamine isopropylamine->Coupling_Reaction Product N-Isopropyl 4-bromo-3-methoxybenzamide Coupling_Reaction->Product

Caption: Proposed synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for amide bond formation[1]. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (or DCM).

  • Addition of Reagents: To the stirred solution, add isopropylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Isopropyl 4-bromo-3-methoxybenzamide.

Rationale for Experimental Choices
  • Solvent: DMF and DCM are common solvents for amide coupling reactions as they are generally inert and can dissolve a wide range of reactants.

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.

  • Base: DIPEA or TEA is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Workup: The aqueous workup is designed to remove unreacted starting materials, coupling agents, and their byproducts.

  • Purification: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity.

Analytical Characterization

While specific spectroscopic data for N-Isopropyl 4-bromo-3-methoxybenzamide is not available in the searched literature, the following techniques would be essential for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the isopropyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (272.14 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

HPLC and GC-MS are powerful techniques for assessing the purity of the synthesized compound. A pure sample should ideally show a single peak in the chromatogram. These techniques can also be used for quantitative analysis.[2][3][4]

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or applications of N-Isopropyl 4-bromo-3-methoxybenzamide. However, the benzamide scaffold is present in numerous biologically active molecules. Substituted benzamides have been investigated for a wide range of therapeutic applications, including as antiemetics, antipsychotics, and gastroprokinetic agents. The structural features of N-Isopropyl 4-bromo-3-methoxybenzamide make it a candidate for screening in various biological assays to explore its potential therapeutic value.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Chemical suppliers recommend storage at 2-8°C.

Conclusion

N-Isopropyl 4-bromo-3-methoxybenzamide is a substituted benzamide with potential for use in chemical synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit representative, protocol for its synthesis. The outlined analytical techniques provide a framework for its characterization and purity assessment. Further research is warranted to elucidate the physicochemical properties, biological activity, and potential applications of this molecule.

References

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide. [Link]

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Scribd. Derivatives in HPLC Analysis Techniques. [Link]

  • Google Patents. Analysis method for amide compounds.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of N-Isopropyl 4-bromo-3-methoxybenzamide

Abstract This technical guide provides a comprehensive, predictive overview of the spectroscopic data for N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No: 1072944-42-3).[1][2] As a substituted aromatic amide, its unambigu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No: 1072944-42-3).[1][2] As a substituted aromatic amide, its unambiguous structural elucidation is paramount for its application in research and development, particularly in medicinal chemistry and materials science where benzamide scaffolds are prevalent.[3] While experimental spectra for this specific molecule are not publicly available, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to present a reliable set of predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven methodologies for data acquisition and interpretation are provided to serve as a practical resource for researchers engaged in the synthesis, analysis, and quality control of this and similar chemical entities.

Introduction to N-Isopropyl 4-bromo-3-methoxybenzamide

N-Isopropyl 4-bromo-3-methoxybenzamide is a polysubstituted benzamide featuring a bromine atom, a methoxy group, and an N-isopropyl amide group. These functionalities impart specific electronic and steric properties that make it an interesting candidate for further chemical modification and biological screening. The bromine atom, for instance, serves as a key handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Accurate characterization of such molecules is the bedrock of reliable scientific research. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming molecular structure and purity. This guide outlines the standard analytical workflow and presents the predicted spectroscopic data to aid in the identification and characterization of N-Isopropyl 4-bromo-3-methoxybenzamide.

Compound Properties:

PropertyValueSource
CAS Number 1072944-42-3[1]
Molecular Formula C₁₁H₁₄BrNO₂[1][2]
Molecular Weight 272.14 g/mol [1][2]
Synonyms 4-Bromo-N-isopropyl-3-methoxybenzamide[1]

Analytical Workflow for Structural Elucidation

The structural characterization of a novel or synthesized compound like N-Isopropyl 4-bromo-3-methoxybenzamide follows a logical and systematic workflow. This multi-technique approach ensures that the final structure is validated through orthogonal and confirmatory data, adhering to the principles of a self-validating system.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Elucidation synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep Purity Check nmr NMR Spectroscopy (¹H, ¹³C, DEPT) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Correlated Data Analysis nmr->data_analysis C-H Framework ir->data_analysis Functional Groups ms->data_analysis Molecular Weight & Formula structure_confirm Structure Confirmation data_analysis->structure_confirm MS_Fragmentation mol [M+H]⁺ m/z 272/274 frag1 [Br(OCH₃)C₆H₃CO]⁺ m/z 187/189 mol->frag1 - Isopropylamine frag2 [M+H - C₃H₆]⁺ m/z 230/232 mol->frag2 - Propene

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS

This protocol outlines a general procedure for direct infusion ESI-MS. [4][5]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Tuning and Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy. Tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal signal for an analyte of similar mass and polarity.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Use the instrument's software to calculate the elemental composition and compare it with the theoretical values for N-Isopropyl 4-bromo-3-methoxybenzamide.

Conclusion

This guide provides a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) for N-Isopropyl 4-bromo-3-methoxybenzamide, based on a rigorous analysis of its chemical structure and data from analogous compounds. The detailed experimental protocols and interpretative guidance are designed to assist researchers in the empirical verification of this compound's structure. The combination of these spectroscopic techniques provides a powerful and self-validating workflow for the unambiguous characterization of novel organic molecules, ensuring the integrity and reliability of subsequent research.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. Retrieved January 23, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • CRO Splendid Lab Pvt. Ltd. N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • DAV College. Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 29(5), 796–824.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Retrieved January 23, 2026, from [Link]

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.
  • University of Wisconsin-Madison, Chemistry Department. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 23, 2026, from [Link]

  • KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • SpectraBase. 4-Bromo-N-isopropylbenzamide. Retrieved January 23, 2026, from [Link]

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved January 23, 2026, from [Link]

  • IIT Guwahati. 13C NMR spectroscopy. Retrieved January 23, 2026, from [Link]

  • Jacobsen, N. E. (2016).
  • Madejova, J., & Komadel, P. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Sciences, 12(24), 12836.
  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 23, 2026, from [Link]

  • ResearchGate. Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 23, 2026, from [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 23, 2026, from [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 23, 2026, from [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 23, 2026, from [Link]

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Foundational

An In-depth Technical Guide to N-Isopropyl-4-bromo-3-methoxybenzamide for the Research Professional

Foreword: Unveiling the Potential of a Novel Benzamide Scaffold In the landscape of contemporary drug discovery and chemical biology, the benzamide functional group remains a cornerstone of pharmacophore design. Its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzamide Scaffold

In the landscape of contemporary drug discovery and chemical biology, the benzamide functional group remains a cornerstone of pharmacophore design. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antipsychotic and antiemetic to anticancer and antimicrobial agents. This guide focuses on a specific, relatively unexplored member of this class: N-Isopropyl-4-bromo-3-methoxybenzamide . While direct literature on this exact molecule is sparse, its structural motifs—a halogenated and methoxylated benzene ring coupled to an isopropyl amide—suggest a rich potential for biological interaction, making it a compelling candidate for further investigation.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, providing a causal framework for experimental design and a self-validating system of protocols. By synthesizing data from structurally related compounds and established methodologies, this guide aims to empower researchers to unlock the full potential of N-Isopropyl-4-bromo-3-methoxybenzamide as a novel research chemical.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research campaign. Here, we delineate the key physicochemical parameters of N-Isopropyl-4-bromo-3-methoxybenzamide, including both established and predicted data.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄BrNO₂-
Molecular Weight 272.14 g/mol -
CAS Number 1072944-42-3Pharmaffiliates[1]
Predicted logP 2.8 ± 0.5Prediction based on similar structures
Predicted Water Solubility LowInferred from predicted logP
Predicted pKa (Amide Proton) ~17-18General pKa for secondary amides

Drug-Likeness Assessment (Lipinski's Rule of Five):

Lipinski's Rule of Five is a heuristic used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[2][3][4][5]

  • Molecular Weight: 272.14 g/mol (< 500) - Pass

  • logP: ~2.8 (< 5) - Pass

  • Hydrogen Bond Donors: 1 (the N-H of the amide) (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 2 (the carbonyl oxygen and the methoxy oxygen) (≤ 10) - Pass

Synthesis and Purification: A Reproducible and Validated Workflow

The synthesis of N-Isopropyl-4-bromo-3-methoxybenzamide is predicated on the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and isopropylamine. This is a well-established transformation in organic chemistry, and several reliable methods can be employed.[6]

Synthetic Pathway

The most common and efficient method for this synthesis involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Coupling_Reagent Coupling Reagent (e.g., EDC, HOBt) 4-bromo-3-methoxybenzoic_acid->Coupling_Reagent Activation Isopropylamine Isopropylamine Isopropylamine->Coupling_Reagent Product N-Isopropyl-4-bromo-3-methoxybenzamide Coupling_Reagent->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling_Reagent Base Base (e.g., DIPEA) Base->Coupling_Reagent

Caption: Synthetic workflow for N-Isopropyl-4-bromo-3-methoxybenzamide.

Detailed Experimental Protocol: Amide Coupling

Materials:

  • 4-bromo-3-methoxybenzoic acid (1.0 eq)

  • Isopropylamine (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 4-bromo-3-methoxybenzoic acid in anhydrous DMF, add HOBt and DIPEA.

  • Add isopropylamine to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification Protocol: Recrystallization and Column Chromatography

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[7][8][9][10]

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified N-Isopropyl-4-bromo-3-methoxybenzamide.

Structural Elucidation and Purity Analysis

Confirmation of the chemical structure and assessment of purity are critical for ensuring the validity of subsequent biological studies.

Predicted Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.6-7.8 (m, 2H): Aromatic protons ortho and para to the bromine atom.

  • δ 6.9-7.1 (m, 1H): Aromatic proton ortho to the methoxy group.

  • δ 6.1-6.3 (br s, 1H): Amide N-H proton.

  • δ 4.2-4.4 (septet, 1H): Isopropyl CH proton.

  • δ 3.9 (s, 3H): Methoxy OCH₃ protons.

  • δ 1.2-1.3 (d, 6H): Isopropyl CH₃ protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~165-167: Amide carbonyl carbon.

  • δ ~155-157: Aromatic carbon attached to the methoxy group.

  • δ ~130-135: Aromatic carbons.

  • δ ~110-125: Aromatic carbons, including the carbon attached to the bromine.

  • δ ~56: Methoxy carbon.

  • δ ~42: Isopropyl CH carbon.

  • δ ~22-23: Isopropyl CH₃ carbons.

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺: ~272.0/274.0 (characteristic isotopic pattern for bromine).

  • Fragmentation: Expect cleavage of the isopropyl group and fragmentation of the amide bond.[19][20][21][22]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for determining the purity of the synthesized compound.

G Sample_Preparation Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (C18 Column) Sample_Preparation->HPLC_System Isocratic_Elution Isocratic Elution (Acetonitrile/Water with 0.1% Formic Acid) HPLC_System->Isocratic_Elution UV_Detection UV Detection (~254 nm) Isocratic_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration) UV_Detection->Data_Analysis

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing N-Isopropyl 4-bromo-3-methoxybenzamide: From Supplier Vetting to Incoming Quality Control

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of N-Isopropyl 4-bromo-3-methoxybenzamide in Research N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3) is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Isopropyl 4-bromo-3-methoxybenzamide in Research

N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3) is a substituted benzamide that serves as a valuable intermediate and building block in synthetic chemistry.[1][2] Its utility stems from the specific arrangement of functional groups on the aromatic ring: a bromo group, which is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig); a methoxy group, which influences the electronic properties of the ring; and an isopropylamide group, which can direct metallation or participate in hydrogen bonding. These features make it a key component in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. For instance, similar N-aryl carboxamide structures are explored for their potential as antibacterial agents and enzyme inhibitors.[3]

Given its role as a foundational reagent, the quality, purity, and consistency of N-Isopropyl 4-bromo-3-methoxybenzamide are paramount. Impurities can lead to failed reactions, irreproducible results, and significant delays in research timelines. Therefore, a rigorous and well-documented procurement strategy is not merely an administrative task but a critical component of the scientific process itself.

The Supplier Landscape: Navigating Your Sourcing Options

The market for research chemicals is diverse, ranging from large, multinational catalog companies to specialized custom synthesis labs. Understanding the different types of suppliers is the first step in making an informed purchasing decision.

Supplier TypeDescriptionAdvantagesDisadvantages
Large Catalog Companies Major distributors (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI) offering a vast portfolio of chemicals.Broad selection, established logistics, readily available documentation (SDS, general specifications).May not be the primary manufacturer; potentially higher cost for bulk quantities; less flexibility on custom specifications.
Specialized Synthesis Labs & CROs Contract Research Organizations and smaller labs that specialize in the synthesis of specific compound classes or perform custom synthesis.[1]Deep expertise, ability to provide detailed synthesis route and analytical data, capacity for custom purity/grade, often the primary manufacturer.May have longer lead times; discovery and vetting process can be more intensive.
Chemical Marketplaces Online platforms that connect buyers with numerous suppliers, often from a global base.Competitive pricing, wide range of suppliers in one place.Quality can be highly variable; requires careful vetting of the actual manufacturer; documentation may be inconsistent.

For a critical reagent like N-Isopropyl 4-bromo-3-methoxybenzamide, prioritizing suppliers who can provide comprehensive, batch-specific documentation and demonstrate strong quality control is essential.[4]

A Framework for Rigorous Procurement and Quality Verification

A robust procurement strategy extends beyond simply placing an order. It is a systematic process designed to ensure that the material received on the bench is exactly what is needed for the experiment to succeed.

Diagram: The Chemical Procurement & Verification Workflow

The following diagram illustrates a self-validating system for sourcing and qualifying critical chemical reagents.

Procurement_Workflow cluster_Planning Phase 1: Planning & Vetting cluster_Evaluation Phase 2: Evaluation & Selection cluster_Verification Phase 3: Receipt & Verification cluster_Decision Phase 4: Disposition A Define Requirements (Purity >98%, Scale, etc.) B Identify Potential Suppliers (Catalogs, CROs, Marketplaces) A->B C Request Batch-Specific CoA & Quote B->C D Analyze Certificate of Analysis (CoA) (Purity, Identity, Impurities) C->D E Assess Supplier (ISO certs, Responsiveness) C->E F Select Supplier & Place PO D->F E->F G Receive Shipment (Check Labels, Match Lot #) F->G H Perform Incoming QC (e.g., ¹H NMR, LC-MS) G->H I Compare In-House Data to CoA H->I J Accept Lot Release to Lab Inventory I->J Data Conforms K Reject Lot Contact Supplier & Document I->K Discrepancy

Caption: A systematic workflow for reagent procurement, from initial planning to final quality verification.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical batch.[5][6] It is a formal report from the supplier's quality control department that certifies the material meets a defined set of specifications.[7]

Key Sections of a CoA and What to Scrutinize:

CoA SectionWhat It IsWhy It's Critical (Scientist's Perspective)
Product & Batch Information Product name, CAS number, molecular formula/weight, and the unique Lot/Batch Number.[8]Causality: The Lot Number is the critical link between the document and the physical container.[5][9] A mismatch invalidates the entire CoA for your sample. Always verify this first.[9]
Date of Manufacture/Retest The date the batch was produced and the date by which it should be re-analyzed to ensure it still meets specifications.[5]Causality: Benzamides can be susceptible to hydrolysis over long periods, especially if stored improperly. An old batch may have degraded, introducing impurities that can affect reactivity.
Physical Properties Appearance (e.g., White to Off-White Solid), Melting Point.Causality: A significant deviation from the expected appearance or melting point range is a red flag for contamination or degradation.
Identification Tests Methods used to confirm the chemical structure, typically ¹H NMR, Mass Spectrometry (MS), or FTIR.Causality: This confirms the material is, in fact, N-Isopropyl 4-bromo-3-methoxybenzamide. The data should be consistent with the expected structure.
Purity/Assay The percentage of the desired compound in the material, determined by a quantitative method like HPLC, GC, or qNMR.[8]Causality: This is the most critical quantitative value. For synthetic work, a purity of >98% is often required. Lower purity means a higher percentage of unknown impurities that could interfere with your reaction or complicate purification. The CoA should state the method used; HPLC is common for non-volatile solids like this.[8]
Residual Solvents/Water Amount of residual solvents from synthesis/purification (by GC) and water content (by Karl Fischer titration).[7]Causality: High levels of residual solvents (e.g., ethyl acetate, hexanes) can alter reaction stoichiometry and introduce side reactions. Water can quench moisture-sensitive reagents (e.g., organometallics) used in subsequent steps.

A trustworthy supplier will provide a batch-specific CoA, not a generic technical data sheet.[4][10] Always insist on seeing the CoA for the exact lot you will be purchasing before finalizing the order.[10]

Experimental Protocol: Incoming Quality Control (QC) Verification

Relying solely on the supplier's CoA is not sufficient for critical applications.[11] An independent, in-house verification is a self-validating step that ensures the integrity of your research.[12][13] The most cost-effective and data-rich method for this is ¹H NMR spectroscopy.

Step-by-Step Protocol for ¹H NMR Verification
  • Sample Preparation:

    • Carefully take a small, representative sample (~5-10 mg) from the newly received container.

    • Weigh the sample accurately and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible and will not obscure key peaks.

    • Add a small amount of an internal standard with a known concentration if quantification is desired (e.g., TMS, tetramethylsilane).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Chemical Shift: Compare the chemical shifts (ppm) of the observed peaks to a reference spectrum or predicted values for N-Isopropyl 4-bromo-3-methoxybenzamide. Key expected signals include:

      • Aromatic protons (3H).

      • Isopropyl methine (CH) and methyl (CH₃) protons (7H).

      • Methoxy (OCH₃) protons (3H).

      • Amide (NH) proton (1H, may be broad).

    • Integration: Check the relative integration of the peaks. The ratio of the protons should correspond to the structure (e.g., the ratio of aromatic protons to methoxy protons should be 3:3 or 1:1).

    • Impurity Identification: Look for unexpected peaks. Small peaks may represent residual solvents (check standard solvent charts) or synthesis-related impurities. If significant unknown peaks are present (>2% by integration), the material's purity is questionable.

  • Comparison and Decision:

    • Compare your acquired spectrum directly against the ¹H NMR data provided in the supplier's CoA.

    • If data match: The identity and purity are verified. Release the reagent to the lab inventory and file the CoA and your internal verification data with the lot number for traceability.[5]

    • If there is a discrepancy: Do not use the material. Quarantine the bottle, document your findings with the spectra, and contact the supplier's technical support immediately to report the non-conformance.[11]

Conclusion: Best Practices for Ensuring Reagent Quality

The procurement of N-Isopropyl 4-bromo-3-methoxybenzamide, like any critical reagent, is a process that demands scientific rigor. By moving beyond a simple price comparison and implementing a comprehensive strategy of supplier evaluation, in-depth documentation analysis, and independent analytical verification, researchers can safeguard the integrity of their experiments, ensure reproducibility, and accelerate their path to discovery. Always remember that the quality of your science is fundamentally linked to the quality of your starting materials.[10]

References

  • CRO Splendid Lab Pvt. Ltd. N-Isopropyl 4-bromo-3-methoxybenzamide.

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide.

  • GoAudits. Incoming Inspections: Process, Tips, & Free Report Template.

  • Nordmann. Itaconic Acid.

  • Alliance Pharma. How to Read a Chemical Certificate of Analysis (COA).

  • Procol. Purchasing & procurement in chemical industry: benefits & types.

  • SIA Toolbox. GOOD CHEMICAL PROCUREMENT PRACTICES.

  • Jonble. Incoming Quality Control: What It Is and Why It's Important.

  • Luminello. Certificate of Analysis (COA): Understanding Its Importance and Key Components.

  • Biosyyd. How to read a Certificate of Analysis (COA).

  • Elsmar.com. How you do Receiving Inspection for Chemicals?.

  • ZAGENO. Lab Supply Purchasing: Everything You Need to Know.

  • InTouch Quality. Don't Neglect Incoming Quality Control for Components and Materials.

  • LGC Standards. How to read your Certificate of Analysis.

  • United States Biological. N-Isopropyl 4-bromo-2-methoxybenzamide CAS 1257664-91-7.

  • Lab Manager. Tips for Selecting Reputable Reagent Vendors.

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

  • SIA Toolbox. QUALITY CONTROL OF CHEMICALS.

  • Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.

  • LookChem. CAS No.97-65-4,Itaconic acid Suppliers.

  • Government Scientific Source. How to Choose the Right Reagent Vendor: A Strategic Guide for Laboratory Procurement Teams.

  • Tokyo Chemical Industry Co., Ltd. Itaconic Acid | 97-65-4.

  • BuyersGuideChem. Itaconic acid | 97-65-4.

  • Longchang Chemical. itaconic acid cas 97-65-4.

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methoxybenzamide.

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Abstract This application note provides a detailed, two-step protocol for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide, a valuable benzamide derivative for research and development in pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide, a valuable benzamide derivative for research and development in pharmaceuticals and agrochemicals. The methodology is built upon the foundational principles of amide bond formation, beginning with the activation of a carboxylic acid precursor followed by nucleophilic acyl substitution. The described process is designed for high yield and purity, emphasizing safety, mechanistic understanding, and practical execution for chemistry professionals. We detail the conversion of 4-bromo-3-methoxybenzoic acid to its highly reactive acyl chloride intermediate, followed by a robust amidation reaction with isopropylamine.

Introduction & Scientific Rationale

N-Isopropyl 4-bromo-3-methoxybenzamide (MW: 272.14 g/mol , Formula: C₁₁H₁₄BrNO₂) is a substituted benzamide that serves as a key building block in organic synthesis.[1][2] The structural motifs present—a halogenated aromatic ring and a secondary amide—are prevalent in biologically active molecules, making this compound a target of interest for library synthesis in drug discovery and the development of novel agrochemicals.[3]

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[4] Therefore, a successful synthesis necessitates the activation of the carboxylic acid group to enhance its electrophilicity. The most common and industrially scalable strategy involves converting the carboxylic acid into an acyl chloride.[4][5] This intermediate is significantly more electrophilic and readily reacts with primary or secondary amines to form the desired amide bond.

This protocol employs thionyl chloride (SOCl₂) for the activation step, a reagent widely used for its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[6][7] The subsequent reaction of the synthesized 4-bromo-3-methoxybenzoyl chloride with isopropylamine proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction, to yield the final product.[4]

Synthetic Workflow Overview

The synthesis is structured as a two-part process. The first part is the formation of the acyl chloride intermediate, which is then used directly in the second part for the final amide coupling.

Synthesis_Workflow Start 4-bromo-3-methoxybenzoic Acid Intermediate 4-bromo-3-methoxybenzoyl Chloride (Acyl Chloride Intermediate) Start->Intermediate  Step 1: Activation  Reagent: Thionyl Chloride (SOCl₂)  Solvent: Toluene, cat. DMF Product N-Isopropyl 4-bromo-3-methoxybenzamide Intermediate->Product Step 2: Amidation Amine Isopropylamine Amine->Product Base: Triethylamine (Et₃N) Solvent: Dichloromethane (DCM)

Caption: Two-step synthesis workflow for N-Isopropyl 4-bromo-3-methoxybenzamide.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )SupplierNotes
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Sigma-AldrichPurity ≥98%
Thionyl chlorideSOCl₂118.97Sigma-AldrichReagentPlus®, ≥99%
IsopropylamineC₃H₉N59.11Sigma-Aldrich≥99.5%
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99.5%, distilled
TolueneC₇H₈92.14Fisher ScientificAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01VWRSaturated solution
BrineNaCl (aq)58.44VWRSaturated solution
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous

Experimental Protocols

PART A: Synthesis of 4-bromo-3-methoxybenzoyl chloride Intermediate

Rationale: This step converts the carboxylic acid into a highly reactive acyl chloride. Toluene is used as a solvent, and a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.[8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-3-methoxybenzoic acid (10.0 g, 43.28 mmol).

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Stir the suspension.

  • Catalyst & Reagent Addition: Add 3-4 drops of anhydrous N,N-Dimethylformamide (DMF). Slowly add thionyl chloride (4.7 mL, 64.92 mmol, 1.5 eq) to the mixture at room temperature using a dropping funnel. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Isolation of Intermediate: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride, typically a yellow oil or low-melting solid, is used directly in the next step without further purification.

PART B: Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Rationale: The crude acyl chloride is reacted with isopropylamine. Anhydrous DCM is an excellent solvent for this reaction. Triethylamine is added as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[4]

  • Reaction Setup: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Part A in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL three-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the amidation reaction.

  • Amine & Base Addition: In a separate flask, prepare a solution of isopropylamine (4.4 mL, 51.94 mmol, 1.2 eq) and triethylamine (7.2 mL, 51.94 mmol, 1.2 eq) in anhydrous DCM (20 mL).

  • Amidation Reaction: Add the isopropylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up & Extraction:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or isopropanol to yield N-Isopropyl 4-bromo-3-methoxybenzamide as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O stretch (approx. 1640-1680 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 272.04/274.04 for bromine isotopes).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Safety and Waste Disposal

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction produces toxic gases (HCl, SO₂); ensure the reaction apparatus is properly vented to a scrubber system containing a base (e.g., NaOH solution).

  • Isopropylamine: Flammable liquid and vapor. Causes skin and eye irritation.[9] Handle in a well-ventilated area.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous acidic and basic washes should be neutralized before disposal according to institutional guidelines.

References

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide. Available from: [Link]

  • CRO Splendid Lab Pvt. Ltd. N-Isopropyl 4-bromo-3-methoxybenzamide. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Available from: [Link]

  • Pharmaffiliates. CAS No: 1072944-42-3| Chemical Name : N-Isopropyl 4-bromo-3-methoxybenzamide. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • PubChem. N-Isopropylbenzamide. Available from: [Link]

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Application

Application Notes and Protocols for the Laboratory Preparation of N-Isopropyl 4-bromo-3-methoxybenzamide

Introduction N-Isopropyl 4-bromo-3-methoxybenzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure, featuring a substituted benzamide moiety, is a common scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Isopropyl 4-bromo-3-methoxybenzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure, featuring a substituted benzamide moiety, is a common scaffold in a variety of biologically active compounds. The strategic placement of the bromo, methoxy, and isopropylamide groups allows for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

This document provides a comprehensive guide for the laboratory-scale synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. Two robust and widely applicable protocols for amide bond formation are presented: the acyl chloride method and the carbodiimide-mediated coupling method. The choice between these methods will depend on the specific requirements of the laboratory, including available reagents, desired scale, and sensitivity of the starting materials to the reaction conditions. The underlying chemical principles, experimental details, and purification strategies are discussed in depth to ensure a high degree of reproducibility and product purity.

Physicochemical Properties of Key Reagents and Product

A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for a successful and safe synthesis. The table below summarizes key data for the starting materials and the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Solubility Characteristics
4-Bromo-3-methoxybenzoic acid C₈H₇BrO₃231.04221-224[1][2]333.7[1]Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and practically insoluble in water.[1]
Isopropylamine C₃H₉N59.11-95[3]32.4[3][4]Miscible with water and other organic solvents like ethanol and diethyl ether.[3]
N-Isopropyl 4-bromo-3-methoxybenzamide C₁₁H₁₄BrNO₂272.14[5][6]Not readily availableNot readily availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthetic Strategy Overview

The synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide involves the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and isopropylamine. This transformation is a condensation reaction that requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Synthesis_Overview cluster_reactants Starting Materials cluster_product Target Product start_acid 4-Bromo-3-methoxybenzoic acid intermediate Activated Carboxylic Acid (e.g., Acyl Chloride or O-Acylisourea) start_acid->intermediate Activation start_amine Isopropylamine product N-Isopropyl 4-bromo-3-methoxybenzamide start_amine->product Nucleophilic Attack intermediate->product

Caption: General workflow for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This classic and often high-yielding method involves a two-step, one-pot procedure. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted in situ with isopropylamine to form the desired amide.

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, driving the reaction to completion.[7][8][9]

  • Solvent (Dichloromethane - DCM): DCM is a suitable aprotic solvent that is unreactive towards the reagents and dissolves the starting carboxylic acid and the intermediate acyl chloride.[10] Its relatively low boiling point facilitates easy removal during workup.

  • Base (Triethylamine - TEA or Pyridine): The reaction of the acyl chloride with isopropylamine generates one equivalent of HCl. A non-nucleophilic base is required to neutralize this acid, preventing the protonation of the isopropylamine and allowing it to act as a nucleophile.

Reaction Mechanism

Acyl_Chloride_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation RCOOH R-COOH Intermediate1 Protonated Imine Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl (Acyl Chloride) Intermediate1->RCOCl - SO₂ - HCl SO2 SO₂ (gas) HCl_gas HCl (gas) RCOCl2 R-COCl Tetrahedral_Intermediate Tetrahedral Intermediate RCOCl2->Tetrahedral_Intermediate + R'-NH₂ RNH2 R'-NH₂ (Isopropylamine) Amide R-CONH-R' (Product) Tetrahedral_Intermediate->Amide - HCl HCl_product HCl

Caption: Simplified mechanism for amide synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of carboxylic acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

  • Amide Formation:

    • In a separate flask, dissolve isopropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution of the crude acyl chloride to 0 °C.

    • Slowly add the isopropylamine/triethylamine solution to the acyl chloride solution dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Coupling

This method utilizes a carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under milder conditions than the acyl chloride method. This is particularly useful for substrates with sensitive functional groups.

Causality of Experimental Choices
  • EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] The urea byproduct is also water-soluble, which simplifies its removal during aqueous workup.[12]

  • HOBt (Additive): HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then efficiently acylates the amine.[13]

  • Solvent (DMF or DCM): N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents for EDC couplings as they effectively dissolve the reactants and reagents.[10][12]

  • Base (DIPEA or TEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to maintain a basic pH, which is optimal for the coupling reaction.

Reaction Mechanism

EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct HOBt HOBt Amide R-CONH-R' (Product) HOBt_Ester->Amide + R'-NH₂ - HOBt (regenerated) RNH2 R'-NH₂ (Isopropylamine)

Caption: Key steps in the EDC/HOBt mediated amide coupling mechanism.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methoxybenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 10-15 mL per gram of carboxylic acid).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amide Formation:

    • Add isopropylamine (1.2 eq) to the reaction mixture, followed by DIPEA or TEA (2.0-3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup and Purification:

    • If DMF was used as the solvent, remove it under high vacuum. If DCM was used, it can be carried through to the workup.

    • Dilute the residue with ethyl acetate and wash sequentially with water (to remove the urea byproduct and excess reagents) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl Chloride: Is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care.

  • Isopropylamine: Is a flammable and corrosive liquid with a strong odor.[3][14] It can cause skin and eye irritation.[15]

  • EDC·HCl and HOBt: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust.

  • 4-Bromo-3-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[16]

  • Solvents: Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a known reproductive toxin. Handle these solvents with appropriate containment.

Characterization of N-Isopropyl 4-bromo-3-methoxybenzamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O stretch (typically around 1640-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive reagents (e.g., moisture-sensitive reagents like SOCl₂ or EDC).Use fresh or properly stored reagents. Ensure anhydrous conditions for the acyl chloride method.
Poor solubility of starting materials.Choose a more appropriate solvent in which all reactants are soluble.[10]
Steric hindrance slowing the reaction.Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU for the EDC/HOBt method.[10]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or gently heat if the reaction conditions permit.
Incomplete activation of the carboxylic acid.Ensure the correct stoichiometry of the activating agent (SOCl₂ or EDC/HOBt).
Formation of Side Products N-acylurea formation in EDC coupling.Ensure HOBt is used as an additive. Running the reaction at a lower temperature can also minimize this side reaction.[12]
Hydrolysis of the acyl chloride intermediate.Maintain strictly anhydrous conditions during the formation and reaction of the acyl chloride.[10]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylamine. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Characterization of N-Isopropyl 4-bromo-3-methoxybenzamide as a Putative Ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1)

Introduction N-Isopropyl 4-bromo-3-methoxybenzamide is a synthetic compound with structural similarities to known modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, a non-selective cation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Isopropyl 4-bromo-3-methoxybenzamide is a synthetic compound with structural similarities to known modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, a non-selective cation channel, is a key integrator of noxious thermal and chemical stimuli, playing a significant role in pain perception and neurogenic inflammation. The capsaicin-binding site of the TRPV1 receptor can accommodate a variety of vanilloid and non-vanilloid structures, making it a prime target for the development of novel analgesic agents.

This document provides a detailed guide for researchers on the initial characterization of N-Isopropyl 4-bromo-3-methoxybenzamide as a putative TRPV1 ligand. It outlines protocols for determining its binding affinity and functional activity, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. The methodologies described herein are designed to establish a foundational understanding of the compound's pharmacological profile.

Mechanism of Action: The TRPV1 Channel

The TRPV1 channel is a tetrameric protein that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx leads to membrane depolarization and the initiation of a nerve impulse. The channel is activated by a range of stimuli, including heat (>43°C), acidic conditions (pH < 6), and endogenous lipids. Crucially, it is also the receptor for capsaicin, the pungent compound in chili peppers.

The binding of a ligand, such as capsaicin, to the TRPV1 channel induces a conformational change that opens the channel pore. The subsequent influx of calcium ions not only generates an action potential but also triggers downstream signaling cascades. For instance, Ca²⁺ influx can lead to the activation of protein kinase C (PKC) and calcineurin, which in turn can modulate channel activity and contribute to the phenomenon of thermal hyperalgesia.

TRPV1_Signaling TRPV1 TRPV1 Channel Closed State Ca_int Ca²⁺ (intracellular) TRPV1:p1->p2 Ligand N-Isopropyl 4-bromo-3-methoxybenzamide (Putative Ligand) Ligand->TRPV1:p1 Binding Ca_ext Ca²⁺ (extracellular) Ca_ext->p1 Depolarization Membrane Depolarization Ca_int->Depolarization Signal Nociceptive Signal (Pain Perception) Depolarization->Signal Initiates p1->TRPV1:p1 p2->Ca_int Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A1 Prepare cell membranes expressing TRPV1 B1 Combine membranes, [³H]-RTX, and test compound A1->B1 A2 Prepare serial dilutions of N-Isopropyl 4-bromo-3-methoxybenzamide A2->B1 A3 Prepare assay buffer A3->B1 B2 Incubate at 37°C for 1 hour B1->B2 C1 Rapidly filter through GF/B filter plates B2->C1 C2 Wash plates with ice-cold buffer to remove unbound radioligand C1->C2 D1 Add scintillation cocktail C2->D1 D2 Count radioactivity using a scintillation counter D1->D2 D3 Calculate Ki from IC50 using the Cheng-Prusoff equation D2->D3

Application

Application Notes and Protocols: N-Isopropyl 4-bromo-3-methoxybenzamide in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of N-Isopropyl 4-br...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of N-Isopropyl 4-bromo-3-methoxybenzamide. This document offers detailed protocols and explains the scientific rationale behind the experimental choices, ensuring technical accuracy and practical insights.

Introduction and Rationale

N-Isopropyl 4-bromo-3-methoxybenzamide is a synthetic compound belonging to the benzamide class of molecules. Benzamides are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound—a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-isopropyl group on the amide—presents a unique chemical entity for exploration in drug discovery programs.

The presence of the bromo- and methoxy- substituents on the aromatic ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.[2] The N-isopropyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. While the specific biological targets of N-Isopropyl 4-bromo-3-methoxybenzamide are not yet extensively documented in publicly available literature, its structural motifs suggest potential for interaction with various enzymes and receptors. For instance, substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs) and other enzymes.[3]

These notes will therefore focus on providing a robust synthetic protocol for N-Isopropyl 4-bromo-3-methoxybenzamide and outlining a strategic approach to exploring its potential as a lead compound in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of N-Isopropyl 4-bromo-3-methoxybenzamide is presented in the table below.

PropertyValueSource
CAS Number 1072944-42-3
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol

Synthesis Protocol

The synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide is typically achieved through the coupling of 4-bromo-3-methoxybenzoic acid and isopropylamine. This amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods can be employed. Below is a detailed protocol using a carbodiimide coupling agent, which is a common and effective method for this transformation.

Protocol: Amide Coupling Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

This protocol details the synthesis via an amide coupling reaction between 4-bromo-3-methoxybenzoic acid and isopropylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to minimize side reactions.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Amine Addition: Add isopropylamine (1.1 eq) to the reaction mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add EDC (1.2 eq) portion-wise to the cooled and stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-Isopropyl 4-bromo-3-methoxybenzamide as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Reaction Amide Coupling (0°C to RT, 12-16h) 4-bromo-3-methoxybenzoic_acid->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction EDC_HOBt_DIPEA EDC, HOBt, DIPEA EDC_HOBt_DIPEA->Reaction DCM DCM (solvent) DCM->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Isopropyl 4-bromo-3-methoxybenzamide Purification->Final_Product

Caption: Workflow for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Potential Medicinal Chemistry Applications and Screening Protocols

Potential as an Antimicrobial Agent

Rationale: Benzamide derivatives have been reported to possess antibacterial and antifungal activities.[1] The lipophilic nature of the bromo- and isopropyl- substituents may facilitate penetration of microbial cell membranes.

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Prepare a stock solution of N-Isopropyl 4-bromo-3-methoxybenzamide in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Microdilution Method:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential as an Anticancer Agent

Rationale: Substituted benzamides have been investigated as inhibitors of various targets in cancer, including histone deacetylases (HDACs) and tubulin.[3][4][5]

Screening Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-Isopropyl 4-bromo-3-methoxybenzamide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Proposed Research Workflow

Research_Workflow Start N-Isopropyl 4-bromo-3-methoxybenzamide Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identification Identification of Biological Activity? Primary_Screening->Hit_Identification Target_Identification Target Identification Studies Hit_Identification->Target_Identification Yes No_Activity No Significant Activity (Archive Compound) Hit_Identification->No_Activity No Lead_Optimization Lead Optimization (SAR Studies) Target_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A proposed workflow for the investigation of N-Isopropyl 4-bromo-3-methoxybenzamide in a drug discovery program.

Conclusion

N-Isopropyl 4-bromo-3-methoxybenzamide represents a valuable starting point for medicinal chemistry exploration. The protocols provided herein offer a solid foundation for its synthesis and initial biological evaluation. While its specific therapeutic potential remains to be elucidated, the broader context of benzamide chemistry suggests that this compound and its future derivatives could hold promise in various disease areas. Further investigation is warranted to uncover its biological targets and to establish a comprehensive structure-activity relationship.

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  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4389. [Link]

  • Chen, C.-Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15309. [Link]

  • Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 101–105. [Link]

  • Power, J. D., et al. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Drug Testing and Analysis, 5(6), 437-453. [Link]

  • Hu, Y.-Z., et al. (2006). 4-Bromo-N-(3,4,5-trimethoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 9), o3784–o3785. [Link]

  • PubChem. 4-bromo-N-(5-methoxy-9-oxoxanthen-3-yl)benzamide. [Link]

Sources

Method

Application Notes and Protocols for N-Isopropyl 4-bromo-3-methoxybenzamide as a Chemical Probe for the TRPM8 Channel

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling a Novel Modulator of the Cold and Menthol Receptor, TRPM8 The transient receptor pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Novel Modulator of the Cold and Menthol Receptor, TRPM8

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that serves as the primary sensor for cold temperatures and cooling agents like menthol in the mammalian nervous system.[1] Its role in sensory perception is pivotal, and its dysfunction has been implicated in a range of pathological conditions, including neuropathic pain, inflammatory disorders, and certain types of cancer.[1] The development of selective chemical probes to modulate TRPM8 activity is therefore of significant interest for both fundamental research and therapeutic development.[2]

N-Isopropyl 4-bromo-3-methoxybenzamide is emerging as a valuable chemical probe for investigating the physiological and pathophysiological roles of the TRPM8 channel. Its structural characteristics suggest a potential interaction with the channel, offering a tool to dissect its complex signaling pathways. This document provides a comprehensive guide to the synthesis, characterization, and application of N-Isopropyl 4-bromo-3-methoxybenzamide as a modulator of TRPM8 activity. The protocols herein are designed to be robust and reproducible, empowering researchers to confidently integrate this novel probe into their experimental workflows.

Physicochemical Properties of N-Isopropyl 4-bromo-3-methoxybenzamide

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. Below is a summary of the key properties of N-Isopropyl 4-bromo-3-methoxybenzamide.

PropertyValueSource
CAS Number 1072944-42-3
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions.General knowledge
Purity >98% (recommended for biological assays)General knowledge

Synthesis Protocol: A Representative Amidation Procedure

The following protocol describes a general and robust method for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide from its carboxylic acid precursor, 4-bromo-3-methoxybenzoic acid. This procedure is based on standard amide bond formation chemistry and should be optimized for specific laboratory conditions.[3][4][5]

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product Reactant1 4-bromo-3-methoxybenzoic acid Reaction Stir at room temperature Reactant1->Reaction Reactant2 Isopropylamine Reactant2->Reaction CouplingAgent Coupling Agent (e.g., HATU, HOBt/EDC) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Isopropyl 4-bromo-3-methoxybenzamide Purification->Product

Caption: A generalized workflow for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Materials and Reagents
  • 4-bromo-3-methoxybenzoic acid

  • Isopropylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add isopropylamine (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford N-Isopropyl 4-bromo-3-methoxybenzamide as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Probing TRPM8 Activity in a Cell-Based Calcium Imaging Assay

This protocol details the use of N-Isopropyl 4-bromo-3-methoxybenzamide as a potential antagonist of the TRPM8 channel in a cell-based calcium imaging assay. The principle of this assay is to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and its modulation by the chemical probe.[6][7][8]

Diagram of the TRPM8 Signaling Pathway and Assay Principle

TRPM8_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Menthol Menthol (Agonist) TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Probe N-Isopropyl 4-bromo- 3-methoxybenzamide (Probe) Probe->TRPM8 Inhibits Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Fluo4 Fluo-4 (Ca²⁺ Indicator) Ca_influx->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence

Caption: The principle of the calcium imaging assay for TRPM8 activity.

Materials and Reagents
  • HEK-293 cells stably expressing human TRPM8 (or a similar cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • N-Isopropyl 4-bromo-3-methoxybenzamide (stock solution in DMSO)

  • Menthol (TRPM8 agonist, stock solution in ethanol)

  • AMTB hydrochloride (known TRPM8 antagonist, stock solution in DMSO)

  • Ionomycin (positive control for calcium influx)

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for Fluo-4 (Excitation ~490 nm, Emission ~520 nm)

Procedure
  • Cell Culture and Plating:

    • Culture HEK-293-TRPM8 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells three times with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of N-Isopropyl 4-bromo-3-methoxybenzamide, the known antagonist AMTB (positive control), and a vehicle control (DMSO) in HBSS.

    • Add the desired concentrations of the test compounds to the appropriate wells. It is recommended to perform a pre-incubation step of 10-20 minutes at room temperature to allow the compound to interact with the cells.

  • Measurement of TRPM8 Activity:

    • Place the 96-well plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

    • Set the plate reader to perform kinetic reads (e.g., one reading every 2-5 seconds).

    • After recording a stable baseline for 1-2 minutes, add a solution of the TRPM8 agonist, menthol (to a final concentration that elicits a submaximal response, e.g., EC₅₀), to all wells simultaneously using the instrument's injector, if available.

    • Continue recording the fluorescence for several minutes to capture the full calcium response.

    • As a positive control for cell viability and dye loading, at the end of the experiment, add ionomycin to a few wells to induce a maximal calcium influx.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • The peak fluorescence response after agonist addition is used to quantify TRPM8 activity.

    • Plot the peak response against the concentration of N-Isopropyl 4-bromo-3-methoxybenzamide to generate a dose-response curve and calculate the IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of the menthol-induced TRPM8 activity.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The synthesis should be performed in a well-ventilated fume hood.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) for detailed hazard information. N-isopropylamine and related compounds can be corrosive and harmful if swallowed or inhaled.[9][10]

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • eLife. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. [Link]

  • MDPI. (2023). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. [Link]

  • PubMed Central. (2014). Regulation of TRPM8 channel activity. [Link]

  • PubMed Central. (2019). Structural insights into TRPM8 inhibition and desensitization. [Link]

  • CRO Splendid Lab Pvt. Ltd. N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • MDPI. (2020). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. [Link]

  • MDPI. (2022). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. [Link]

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • AACR Journals. (2004). Evidence that TRPM8 is an Androgen-Dependent Ca2+ Channel Required for the Survival of Prostate Cancer Cells. [Link]

  • SpringerLink. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • bioRxiv. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • PubMed. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. (2020). The effects of TRPM8 agonists on channel activity. [Link]

  • Cheméo. (2023). Chemical Properties of Propanamide, N-isopropyl. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • PubChem. N-Isopropylbenzamide. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

Sources

Application

Application Notes &amp; Protocols for the Quantification of N-Isopropyl 4-bromo-3-methoxybenzamide

Abstract This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of N-Isopropyl 4-bromo-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of N-Isopropyl 4-bromo-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide researchers with a foundational understanding for method development, optimization, and validation in accordance with ICH guidelines.[1][2][3]

Introduction: The Analytical Imperative

N-Isopropyl 4-bromo-3-methoxybenzamide (MW: 272.14 g/mol , Formula: C₁₁H₁₄BrNO₂) is a substituted benzamide derivative that often serves as a critical building block in the synthesis of complex pharmaceutical compounds.[4][5] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process monitoring, quality control, and stability testing.[6]

This guide is intended for researchers, analytical scientists, and drug development professionals. It provides a detailed framework for establishing validated analytical procedures, ensuring data integrity and regulatory compliance.

Physicochemical Properties & Chromatographic Strategy

Understanding the physicochemical properties of N-Isopropyl 4-bromo-3-methoxybenzamide is fundamental to developing effective analytical methods.

  • Structure and Polarity: The molecule contains a moderately polar benzamide core, a nonpolar isopropyl group, and halogen (bromo) and methoxy substitutions on the phenyl ring. This structure confers a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: The presence of the substituted benzene ring results in strong ultraviolet (UV) absorbance, making UV-based detection a viable and straightforward quantification technique. Benzophenone and its derivatives, for instance, typically exhibit strong absorbance in the 250-350 nm range.[7]

  • Volatility and Thermal Stability: The compound's molecular weight and structure suggest it is sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis, particularly when coupled with a sensitive detector like a mass spectrometer.

Based on these properties, this guide will detail three primary analytical approaches: HPLC-UV for routine purity and assay, GC-MS for impurity identification and quantification, and LC-MS/MS for high-sensitivity quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is often the workhorse method for assay and purity determination in pharmaceutical quality control due to its robustness, precision, and accessibility.

Rationale for Method Design

A reversed-phase C18 column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately nonpolar compounds like the target analyte.[7] The mobile phase, a mixture of acetonitrile and water, allows for the manipulation of solvent strength to achieve optimal retention and peak shape. A gradient elution is initially recommended for method development to determine the ideal solvent composition, which can then be converted to a faster isocratic method for routine analysis.[7] A photodiode array (PDA) detector is preferred to allow for the selection of the optimal detection wavelength (λmax) and to assess peak purity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector.[7]

Materials:

  • N-Isopropyl 4-bromo-3-methoxybenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmGood starting point for separating moderately polar compounds.[7]
Mobile Phase A WaterWeak solvent in reversed-phase.
Mobile Phase B AcetonitrileStrong solvent for eluting the analyte.
Gradient Program 50% B to 90% B over 10 min, hold 2 min, return to initialEfficiently elutes the analyte while separating from potential impurities.[7]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures consistent retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.
Detection PDA at 254 nm or λmaxBenzene ring provides strong UV absorbance.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[7]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions).[7]

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the same diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve Dissolve in Methanol (Stock) Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Sample/Standard Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for both the quantification and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.[8][9]

Rationale for Method Design

The choice of a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is suitable for the separation of this relatively non-polar compound.[10] Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[10] The temperature program is designed to ensure good chromatographic peak shape and resolution from potential impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

Materials:

  • N-Isopropyl 4-bromo-3-methoxybenzamide reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmStandard non-polar column for general-purpose analysis.[11]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas providing good chromatographic efficiency.[11]
Inlet Temp. 250 °CEnsures complete volatilization of the analyte.
Split Ratio 20:1Prevents column overloading while maintaining sensitivity.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation of analytes with different boiling points.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible fragmentation patterns.[10]
Scan Range 50-400 m/zCovers the expected molecular ion and fragment ions.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Solution (10 µg/mL): Dilute the stock solution as needed for analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Identify Identify via Mass Spectrum Detect->Identify Integrate Integrate Peak Extract->Integrate Quantify Quantify Identify->Quantify

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high-sensitivity and high-selectivity quantification, especially in complex matrices like biological fluids or crude reaction mixtures, LC-MS/MS is the method of choice.[12][13][14]

Rationale for Method Design

This method couples the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is chosen as benzamides can be readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and reduces matrix interference.[14]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Uses the same column and mobile phases as the HPLC-UV method, but typically with a faster gradient and lower flow rate (e.g., 0.4-0.6 mL/min) compatible with the MS interface.

MS/MS Conditions:

ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveAmide group is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 150 °COptimizes desolvation.
Desolvation Gas Nitrogen at 800 L/hrFacilitates solvent evaporation.
MRM Transition To be determined by infusionPrecursor ion to product ion transition specific to the analyte.

Determining MRM Transition:

  • Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer.

  • In full scan mode, identify the protonated molecular ion ([M+H]⁺). For N-Isopropyl 4-bromo-3-methoxybenzamide, this would be around m/z 272.0/274.0 due to the bromine isotopes.

  • Select this precursor ion and perform a product ion scan to identify stable, intense fragment ions.

  • The most intense and stable transition from the precursor to a product ion is selected for the MRM method.

Sample Preparation:

  • For complex matrices, sample preparation is critical.[13] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[10] For simpler matrices, a "dilute-and-shoot" approach may be sufficient.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3] Validation should be performed according to ICH Q2(R2) guidelines.[1]

Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity Proportionality of the signal to the analyte concentration over a range.Correlation coefficient (r²) > 0.995.
Range The interval between the upper and lower concentrations of the analyte.Determined by linearity studies.
Accuracy Closeness of the test results to the true value.98.0% - 102.0% recovery for assay.
Precision Repeatability and intermediate precision of the method.RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results.

Conclusion

The analytical methods presented in this guide provide a robust framework for the quantification of N-Isopropyl 4-bromo-3-methoxybenzamide. The choice of method—HPLC-UV for routine analysis, GC-MS for impurity identification, or LC-MS/MS for trace-level quantification—will depend on the specific application and analytical requirements. Proper method validation is paramount to ensure the generation of accurate, reliable, and defensible data, which is the cornerstone of quality in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • ResearchGate. (2016). Preparation, Biochemical Analysis, and Structure Determination of the Bromodomain, an Acetyl-Lysine Binding Domain.
  • Benchchem. (n.d.). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)
  • LGC Group. (n.d.).
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubMed. (2016). Preparation, Biochemical Analysis, and Structure Determination of the Bromodomain, an Acetyl-Lysine Binding Domain.
  • ResearchGate. (2010). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubMed. (n.d.).
  • Proclinical. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • World Journal of Pharmaceutical Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • ResearchGate. (n.d.). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug.
  • Oriental Journal of Chemistry. (2016). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride.
  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide.
  • United States Biological. (n.d.).

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Method

Application Note: A Robust, Validated HPLC Method for the Quantification of N-Isopropyl 4-bromo-3-methoxybenzamide

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Isopropyl 4-bromo-3-methoxybenzamide. Develope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Isopropyl 4-bromo-3-methoxybenzamide. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework for achieving accurate, precise, and reproducible results. The methodology is built upon a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The causality behind each experimental choice is explained, and the protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

N-Isopropyl 4-bromo-3-methoxybenzamide (MW: 272.14 g/mol , Formula: C11H14BrNO2) is a substituted benzamide derivative.[5] The substituted benzamide class of molecules is of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[6] Accurate quantification of such compounds is critical for quality control, stability testing, pharmacokinetic studies, and ensuring the integrity of research data.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The method described herein employs reversed-phase chromatography, which is ideally suited for separating moderately polar to non-polar aromatic compounds.[7][8][9][10] The core principle involves the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[8] By optimizing the mobile phase composition, a sharp, symmetrical peak with a stable retention time can be achieved, ensuring reliable quantification.

Principles of the Method

The analytical strategy is based on the following core principles:

  • Chromatographic Separation: A C18 column is selected for its hydrophobic interaction with the aromatic ring and isopropyl group of the analyte, providing strong retention.[7][10]

  • Mobile Phase Selection: A mixture of acetonitrile (MeCN) and water serves as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, and its proportion is optimized to control the elution strength and, consequently, the retention time of the analyte.[9][11] A small amount of formic acid is added to the mobile phase to control the pH. This suppresses the ionization of any residual silanols on the silica-based stationary phase, which is crucial for preventing peak tailing and achieving better peak symmetry.[8][11]

  • UV Detection: The benzamide structure contains a chromophore (the benzene ring and carbonyl group) that strongly absorbs UV light. A photodiode array (PDA) or UV-Vis detector is used for quantification. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For aromatic compounds like benzamides, a wavelength around 254 nm is often a good starting point for method development.[7]

Instrumentation, Chemicals, and Consumables

Instrumentation
  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Analytical Balance (4-5 decimal places)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chemicals and Reagents
  • N-Isopropyl 4-bromo-3-methoxybenzamide Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

  • Methanol (HPLC Grade, for cleaning)

Consumables
  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters µBondapak C18, Zorbax Eclipse Plus C18, or equivalent).[7]

  • Guard Column: C18 guard column compatible with the analytical column.

  • HPLC Vials: 2 mL amber glass vials with caps and septa.

Detailed Experimental Protocols

Mobile Phase Preparation (Acetonitrile/Water/Formic Acid, 60:40:0.1, v/v/v)
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Measure 400 mL of HPLC-grade water into a separate graduated cylinder.

  • Combine the solvents in a 1 L solvent reservoir bottle.

  • Carefully add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly by swirling.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of N-Isopropyl 4-bromo-3-methoxybenzamide reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15-20 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times.

  • Calculate the exact concentration in µg/mL. This stock solution should be stored at 2-8°C and protected from light.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with the mobile phase. A typical concentration range for establishing linearity could be 5, 10, 25, 50, and 100 µg/mL.

  • Example for 50 µg/mL standard: Pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 3-6 from the Standard Stock Solution preparation (Section 4.2), using acetonitrile as the diluent.

  • Perform a further dilution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Configuration and Method Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water / Formic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 10 minutes

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated.[1] The validation should assess the following parameters:[3]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. Inject the 50 µg/mL standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Linearity

Analyze the prepared calibration standards (e.g., 5-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be ≥ 0.999.[1]

Accuracy

Accuracy should be determined across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1] This can be assessed by spiking a placebo matrix with known amounts of the analyte or by comparing the results to those from an orthogonal, established method. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1 The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Intentionally make small variations to the method parameters to assess its reliability. Examples include:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (e.g., Acetonitrile ± 2%) The system suitability parameters should remain within the acceptance criteria during these variations.

Data Analysis and Visualization

Quantification

The concentration of N-Isopropyl 4-bromo-3-methoxybenzamide in the sample preparations is calculated from the linear regression equation derived from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing mob_phase Mobile Phase Preparation sst System Suitability Test (SST) mob_phase->sst Equilibrate System std_prep Standard & Calibrator Preparation std_prep->sst smp_prep Sample Preparation analysis Sample Sequence Analysis smp_prep->analysis sst->analysis SST Pass integration Peak Integration & Quantification analysis->integration validation Method Validation Assessment integration->validation report Final Report Generation validation->report

Sources

Application

Application Notes and Protocols for the Cellular Characterization of N-Isopropyl 4-bromo-3-methoxybenzamide

A Strategic Guide for the Initial Biological Evaluation of a Novel Benzamide Derivative N-Isopropyl 4-bromo-3-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While the specif...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for the Initial Biological Evaluation of a Novel Benzamide Derivative

N-Isopropyl 4-bromo-3-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While the specific biological activities of this particular molecule are not yet characterized in published literature, the benzamide scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs.[1][2] Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This structural heritage suggests that N-Isopropyl 4-bromo-3-methoxybenzamide holds potential as a novel bioactive agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial characterization of N-Isopropyl 4-bromo-3-methoxybenzamide in cell-based assays. Recognizing the compound's novelty, we present a tiered, logical workflow designed to systematically elucidate its biological effects, from primary cytotoxicity to potential mechanisms of action. The protocols herein are designed as self-validating systems, providing the foundational data necessary to guide further, more specific investigations.

I. Foundational Knowledge and Pre-experimental Considerations

Before initiating cell-based assays, it is crucial to properly handle and solubilize the compound. This ensures reproducible and accurate results.

Compound Characteristics:

PropertyValueSource
IUPAC Name 4-Bromo-N-(propan-2-yl)-3-methoxybenzamidePharmaffiliates
CAS Number 1072244-42-3Pharmaffiliates
Molecular Formula C₁₁H₁₄BrNO₂Pharmaffiliates
Molecular Weight 272.14 g/mol Pharmaffiliates
Solubility and Stock Solution Preparation: A Critical First Step

The solubility of N-Isopropyl 4-bromo-3-methoxybenzamide in aqueous media has not been empirically determined in the public domain. Substituted benzamides are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Protocol 1: Preparation of a 10 mM Master Stock Solution

  • Objective: To prepare a concentrated, sterile stock solution of N-Isopropyl 4-bromo-3-methoxybenzamide for use in cell culture experiments.

  • Materials:

    • N-Isopropyl 4-bromo-3-methoxybenzamide powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile 1.5 mL microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out 2.72 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a standard solvent for dissolving hydrophobic compounds for cell-based assays due to its high solubilizing capacity and miscibility with aqueous culture media.

  • Sterility: All reagents and materials must be sterile to prevent microbial contamination of cell cultures.

  • Aliquoting: Small aliquots prevent degradation of the compound from multiple freeze-thaw cycles and reduce the risk of contamination of the entire stock.

II. Tier 1: Primary Screening for Bioactivity

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range. This is foundational for all subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

These assays measure the overall health of a cell population following exposure to the compound. A dose-dependent decrease in viability suggests cytotoxic or cytostatic effects. The MTT assay, a classic colorimetric method, is a reliable and cost-effective starting point.[4][5]

Protocol 2: MTT Assay for Cell Viability

  • Objective: To determine the concentration-dependent effect of N-Isopropyl 4-bromo-3-methoxybenzamide on the viability of a chosen cell line.

  • Materials:

    • Selected mammalian cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well flat-bottom cell culture plates

    • 10 mM stock solution of the compound in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette and plate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A common starting range is 0.1 µM to 100 µM.

      • Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control. Include "medium only" wells as a background control.

    • Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the purple formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example IC₅₀ Values

Cell LineTreatment DurationIC₅₀ (µM)
HeLa48 hours[Experimental Value]
MCF-748 hours[Experimental Value]
HEK293 (non-cancerous)48 hours[Experimental Value]

III. Tier 2: Investigating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to determine the mode of cell death it induces, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

  • Materials:

    • Cells treated with the compound at the IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

    • Untreated and vehicle-treated cells as controls.

    • FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, PI, and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Harvest cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

IV. Tier 3: Elucidating Potential Molecular Targets

Based on the broad activities of benzamide derivatives, several signaling pathways could be affected.[1] The following assays represent rational starting points for investigating more specific mechanisms of action.

Hypothesis 1: The Compound is a Kinase Inhibitor

Many small molecule anticancer drugs function by inhibiting protein kinases. A general kinase assay can provide a first indication of whether N-Isopropyl 4-bromo-3-methoxybenzamide falls into this category.

Protocol 4: General Kinase Activity Assay (Luminescence-based)

  • Objective: To screen for inhibitory activity against a representative protein kinase.

  • Rationale: Assays like ADP-Glo™ measure the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.

  • Materials:

    • Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) containing a kinase, its substrate, and ATP.

    • N-Isopropyl 4-bromo-3-methoxybenzamide.

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure (abbreviated, follow kit manufacturer's instructions):

    • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, and buffer.

    • Add the test compound across a range of concentrations. Include a known inhibitor as a positive control and a vehicle (DMSO) control.

    • Initiate the reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence with a plate reader.

  • Data Interpretation: A lower luminescent signal in the presence of the compound indicates kinase inhibition.

Hypothesis 2: The Compound Modulates Ion Channel Activity

The structure of the compound, with its lipophilic and aromatic features, bears some resemblance to known ion channel modulators. A calcium flux assay is a robust method to screen for effects on various calcium-permeable ion channels or GPCRs that signal through calcium.

Protocol 5: Intracellular Calcium Flux Assay

  • Objective: To determine if the compound alters intracellular calcium levels, suggesting an effect on ion channels or GPCRs.

  • Rationale: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Changes in fluorescence intensity, measured by a plate reader or fluorescence microscope, correspond to changes in intracellular calcium concentration.

  • Materials:

    • Adherent cells cultured on a black, clear-bottom 96-well plate.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A known agonist for a receptor in the chosen cell line (e.g., ATP for P2Y receptors) to serve as a positive control.

    • Fluorescence plate reader with an injection port.

  • Procedure:

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

    • Wash: Gently wash the cells twice with HBSS to remove excess dye.

    • Assay: Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading for ~30 seconds.

    • Inject the N-Isopropyl 4-bromo-3-methoxybenzamide solution into the wells and continue recording fluorescence for several minutes to observe any changes.

    • In separate wells, inject a known agonist to confirm cell responsiveness and assay validity.

  • Data Interpretation: A rapid increase or decrease in fluorescence after compound addition indicates a direct or indirect effect on intracellular calcium mobilization.

V. Workflow Visualization

The following diagrams illustrate the logical progression of the experimental plan for characterizing N-Isopropyl 4-bromo-3-methoxybenzamide.

G cluster_0 Tier 1: Primary Screening cluster_1 Decision Point cluster_2 Tier 2: Mechanism of Death cluster_3 Tier 3: Target Exploration Start Prepare 10 mM Stock in DMSO Viability Cell Viability Assay (MTT) Determine IC50 Start->Viability Decision Is IC50 < 100 µM? Viability->Decision Apoptosis Annexin V / PI Staining (Flow Cytometry) Decision->Apoptosis Yes End Compound De-prioritized Decision->End No Kinase Kinase Inhibition Assay Apoptosis->Kinase Calcium Calcium Flux Assay Apoptosis->Calcium Report Characterize Further Kinase->Report Calcium->Report

Caption: Tiered workflow for compound characterization.

G cluster_0 Annexin V / PI Assay Logic cluster_1 Data Quadrants Start Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Q1 Q1: Necrotic (Annexin V- / PI+) Analyze->Q1 Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Analyze->Q2 Q3 Q3: Live (Annexin V- / PI-) Analyze->Q3 Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Analyze->Q4

Caption: Flowchart of the Annexin V/PI apoptosis assay.

VI. References

  • Bialkowska, K., et al. (2020). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Kunz, D. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. [Link]

  • Elabscience. (2024). cell biology academy | ultra-detailed apoptosis assay selection guide! Elabscience. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Das, T., et al. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Laukova, M., et al. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Ali, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Wang, Y., et al. (2023). Regulation of Calcium Ion Channels with Conjugated Molecules for Modulating Biological Functions. ACS Central Science. [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • An, F., & Horvath, P. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Qu, L., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Al-Juboori, S. A. H. (2020). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylanisole. PubChem. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Eurofins Discovery. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of N-Isopropyl 4-bromo-3-methoxybenzamide

An In-depth Technical Guide Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of benzamide have demonstrated significant therapeutic success, with applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[2][3][4] This guide presents a comprehensive experimental framework for the initial preclinical evaluation of a novel benzamide derivative, N-Isopropyl 4-bromo-3-methoxybenzamide .

This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the strategic rationale behind each phase of the investigation. The journey of a new chemical entity (NCE) from the bench to the clinic is a multi-stage process requiring rigorous, logical, and self-validating experimental design.[5] Our approach is structured to systematically elucidate the compound's physicochemical properties, biological activities, and preliminary drug-like characteristics, culminating in a data-driven "Go/No-Go" decision for further development.

The core objective is to build a comprehensive profile of N-Isopropyl 4-bromo-3-methoxybenzamide, starting with foundational characterization and progressing through a tiered screening cascade to identify and validate its potential therapeutic utility.

Section 1: Foundational Physicochemical Characterization

Rationale: Before any biological assessment, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the test compound. This baseline data ensures the integrity and reproducibility of all subsequent experiments and provides early insights into potential liabilities like poor solubility or stability.[1]

Compound Profile: N-Isopropyl 4-bromo-3-methoxybenzamide
PropertyDataSource
CAS Number 1072944-42-3[6]
Molecular Formula C₁₁H₁₄BrNO₂[6][7]
Molecular Weight 272.14 g/mol [6][7]
Storage 2-8°C Refrigerator[6]
Protocol 1.1: Purity and Identity Verification via LC-MS

Causality: This protocol combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of Mass Spectrometry (MS). HPLC quantifies the compound's purity by separating it from any starting materials or byproducts, while MS confirms its identity by measuring its exact molecular weight.

Materials:

  • N-Isopropyl 4-bromo-3-methoxybenzamide sample

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC column

  • HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. Dilute to a working concentration of 10 µg/mL in 50:50 ACN:Water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative.

    • Scan Range: 100-1000 m/z.

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the UV chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >95% is typically required for biological screening.

    • Identity: In the mass spectrum, look for the [M+H]⁺ ion (expected m/z ≈ 272.03 + 1.01 = 273.04) and the characteristic bromine isotope pattern (two peaks of near-equal intensity separated by ~2 m/z units).

Section 2: In Vitro Biological Profiling & Target Discovery

Rationale: With a well-characterized compound, the next phase is to uncover its biological activity. Given the broad pharmacological potential of benzamides, a tiered screening approach is most efficient.[3] We begin with broad cytotoxicity screening to identify general activity, followed by more targeted assays to hone in on a specific mechanism of action (MOA).

Workflow 2.1: Tiered In Vitro Screening Cascade

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Characterization cluster_2 Tier 3: MOA Elucidation A Compound (N-Isopropyl 4-bromo-3-methoxybenzamide) B Broad Cytotoxicity Assay (e.g., NCI-60 Cell Line Panel) A->B Decision1 Active? B->Decision1 C Receptor Binding Assay Panel (e.g., GPCRs, Kinases) Decision2 Specific Target Identified? C->Decision2 D Enzyme Inhibition Assay Panel D->Decision2 E Apoptosis Assays (Caspase-Glo, Annexin V) F Cell Cycle Analysis (Propidium Iodide Staining) Decision1->C Yes Decision1->D Yes G END Decision1->G No (Reprioritize/Shelve) Decision2->E Yes Decision2->F Yes G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Immunocompromised Mice (e.g., Nude or NSG) B Subcutaneous Implantation of Cancer Cells A->B C Tumor Growth Monitoring B->C Decision1 Tumors Reach ~100-150 mm³? C->Decision1 D Administer Compound (e.g., PO, IP, IV) E Measure Tumor Volume (2-3 times/week) D->E F Monitor Body Weight & Clinical Signs D->F G Euthanasia at Endpoint E->G F->G H Tumor Excision & Weight Measurement G->H I Tissue Collection for Histology & Biomarkers H->I Decision1->D Yes (Randomize into groups) G cluster_0 Data Inputs cluster_1 Outcomes A Physicochemical Data (Purity, Solubility) Decision Integrated Assessment: Potency, Efficacy, Exposure, & Safety Margin A->Decision B In Vitro Data (Potency - IC₅₀/Ki) B->Decision C In Vivo Data (Efficacy - %TGI) C->Decision D PK/PD Data (Exposure, Half-life) D->Decision Go GO Advance to Lead Optimization or IND-Enabling Studies Decision->Go Favorable Profile NoGo NO-GO Shelve Compound (Poor Efficacy, Toxicity, Bad PK) Decision->NoGo Unfavorable Profile

Caption: Decision-making framework integrating multidisciplinary data.

References

  • N-Isopropyl 4-bromo-3-methylbenzamide | 1020252-77-0. Pharmaffiliates. [Link]

  • N-Isopropyl 4-bromo-3-methoxybenzamide. CRO Splendid Lab Pvt. Ltd. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • N-Isopropyl 4-bromo-3-methoxybenzamide | 1072944-42-3. Pharmaffiliates. [Link]

  • Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. PMC - NIH. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. NCBI - NIH. [Link]

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PMC - NIH. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. AMSbiopharma. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. [Link]

  • Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. PMC - NIH. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC - NIH. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • PK Analysis | Pharmacokinetics and Pharmacodynamics. Quanticate. [Link]

  • Mouse Models for Oncology and Immuno-Oncology Research. Taconic Biosciences. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Cancer Models. Charles River Laboratories. [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications. MDPI. [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

  • Animal models for Cancer research and treatment. Journal of Laboratory Animal Science. [Link]

  • Pharmacokinetic and Pharmacodynamic Analysis. MAC Clinical Research. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Here are some answers to common questions encountered during the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this amide coupling reaction can stem from several factors. The most common culprits are incomplete activation of the carboxylic acid, the presence of moisture which can hydrolyze activated intermediates, or unfavorable reaction conditions such as incorrect temperature or pH. Additionally, the stoichiometry of your reactants is crucial; using a slight excess of the amine can sometimes drive the reaction to completion.[1]

Q2: I am seeing a significant amount of unreacted 4-bromo-3-methoxybenzoic acid in my crude product. How can I address this?

This indicates that the activation of the carboxylic acid is the rate-limiting step or is incomplete. Ensure your coupling agents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. You may also consider increasing the amount of the coupling agent or extending the activation time before adding the isopropylamine.[2]

Q3: How can I effectively remove unreacted starting materials and coupling agent by-products after the reaction?

A standard aqueous work-up is typically effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted isopropylamine. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted 4-bromo-3-methoxybenzoic acid and acidic by-products from the coupling reaction.[2] Water-soluble by-products from coupling agents like EDC and HOBt can be removed by washing with water.

Q4: What are the best methods for purifying the final product, N-Isopropyl 4-bromo-3-methoxybenzamide?

The two most common and effective methods are recrystallization and flash column chromatography. The choice of method depends on the nature of the impurities. Recrystallization is excellent for removing small amounts of impurities if a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes).[3] Flash column chromatography is more effective for separating the product from impurities with similar solubility profiles.[4]

In-depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and solving common issues during the synthesis.

Issue 1: The Reaction Fails to Initiate or Proceeds Very Slowly

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Poor Quality Reagents Coupling agents like carbodiimides (EDC) are moisture-sensitive. Thionyl chloride can decompose over time.Use fresh, high-purity coupling agents and distill thionyl chloride if necessary. Ensure solvents are anhydrous.
Inadequate Activation of Carboxylic Acid The carboxylic acid must be converted to a more electrophilic species for the amine to attack. This activation may be inefficient.- For coupling agent methods, allow the carboxylic acid and coupling agent to stir for 30-60 minutes before adding the amine. - When preparing the acyl chloride, ensure the reaction with thionyl chloride goes to completion (reflux may be necessary).[2]
Incorrect Stoichiometry An incorrect ratio of reactants or coupling agents can lead to incomplete conversion.Carefully measure all reactants. A slight excess (1.1-1.2 equivalents) of the amine and coupling agent can be beneficial.[1]
Presence of Moisture Water will react with and quench the activated carboxylic acid intermediate or the acyl chloride, reverting it back to the starting carboxylic acid.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Significant By-products

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Formation of N-acylurea When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea by-product, which can be difficult to remove.Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.
Diacylation of the Amine If using the acyl chloride method, an excess of the acyl chloride can lead to the formation of a diacylated amine.Add the acyl chloride slowly to a solution of the amine and a non-nucleophilic base. This maintains a low concentration of the acylating agent.[1]
Side Reactions on the Aromatic Ring The bromo and methoxy substituents on the aromatic ring are generally stable under standard amide coupling conditions. However, harsh conditions could potentially lead to side reactions.Stick to mild reaction conditions. Most amide coupling reactions proceed efficiently at room temperature.

Experimental Protocols

The following are two detailed, representative protocols for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Protocol A: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is generally high-yielding and avoids the use of harsh reagents like thionyl chloride.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Amide Formation cluster_workup Work-up cluster_purification Purification A Dissolve 4-bromo-3-methoxybenzoic acid, EDC, and HOBt in anhydrous DCM B Stir at room temperature for 30-60 minutes A->B Activate carboxylic acid C Add isopropylamine and a non-nucleophilic base (e.g., DIPEA) B->C Initiate coupling D Stir at room temperature overnight C->D Allow reaction to proceed E Wash with 1M HCl D->E Quench and begin purification F Wash with saturated NaHCO3 E->F Remove base G Wash with brine F->G Remove acid H Dry over Na2SO4, filter, and concentrate G->H Remove water I Purify by recrystallization or flash column chromatography H->I Isolate pure product

Caption: Workflow for EDC/HOBt mediated synthesis.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-methoxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM and stir the mixture at room temperature.

  • After 30-60 minutes of stirring (the activation step), add isopropylamine (1.1 eq) followed by DIPEA (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography.

Protocol B: Acyl Chloride Mediated Synthesis

This is a classic method that can be very effective, especially for less reactive amines.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic amount of N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene or DCM

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere and equipped with a reflux condenser, combine 4-bromo-3-methoxybenzoic acid (1.0 eq) and anhydrous toluene.

    • Add thionyl chloride (2.0 eq) and a catalytic drop of DMF.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

    • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Follow steps 5-8 from Protocol A for the work-up and purification.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting.

Diagram of the Carbodiimide (EDC/HOBt) Mechanism

G cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Nucleophilic Attack RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt - EDC Byproduct HOBt HOBt Amide Amide Product Active_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. The addition of HOBt intercepts this intermediate to form an active ester. This active ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in the process.

References

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Google Patents. (n.d.). Method for preparing benzoic acid amide compound.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Splendid Labs. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific amide synthesis. My aim is to equip you with the necessary insights to navigate common challenges and ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Isopropyl 4-bromo-3-methoxybenzamide?

The most prevalent and reliable method is the coupling of 4-bromo-3-methoxybenzoic acid with isopropylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1]

Q2: Why can't I simply mix 4-bromo-3-methoxybenzoic acid and isopropylamine to form the amide?

Directly mixing a carboxylic acid and an amine will primarily result in an acid-base reaction, forming a stable ammonium carboxylate salt.[2] To promote amide bond formation, the carboxylic acid's hydroxyl group needs to be converted into a better leaving group. This is achieved by using a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.

Q3: What are the recommended coupling agents for this synthesis?

For this specific transformation, carbodiimide-based coupling agents are highly effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3] Other uronium-based reagents such as HATU can also be employed.[2]

Q4: What are the typical starting materials and their key properties?

The primary starting materials are 4-bromo-3-methoxybenzoic acid and isopropylamine.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04A weak organic acid.[4]
IsopropylamineC₃H₉N59.11A primary amine, acts as the nucleophile.

Q5: What are the expected properties of the final product, N-Isopropyl 4-bromo-3-methoxybenzamide?

ProductMolecular FormulaMolecular Weight ( g/mol )
N-Isopropyl 4-bromo-3-methoxybenzamideC₁₁H₁₄BrNO₂272.14

Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol provides a reliable method for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide using EDC and HOBt.

Materials:
  • 4-bromo-3-methoxybenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:
  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (or DCM), add isopropylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Issue 1: Low or No Product Yield

A low yield of the desired amide is a frequent challenge. The underlying causes can often be traced back to several factors in the reaction setup.

Q: My reaction has resulted in a very low yield of N-Isopropyl 4-bromo-3-methoxybenzamide. What are the likely causes and how can I improve it?

A: Several factors could be contributing to a low yield. Let's break down the possibilities:

  • Ineffective Carboxylic Acid Activation: The primary reason for low yield is often incomplete activation of the 4-bromo-3-methoxybenzoic acid.

    • Solution: Ensure your coupling agents (EDC and HOBt) are fresh and have been stored under appropriate conditions (cool and dry). EDC is particularly sensitive to moisture. Consider using a slight excess of the coupling agents (e.g., 1.2-1.5 equivalents).

  • Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate and quench the coupling agent.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Suboptimal Reaction Temperature: The initial cooling to 0 °C is crucial to control the rate of activation and prevent side reactions. However, allowing the reaction to proceed at room temperature for a sufficient duration is necessary for completion.

    • Solution: Follow the temperature profile of the protocol carefully. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield, but this should be monitored closely to avoid decomposition.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material.

    • Solution: Accurately weigh all reagents. A slight excess of the amine (1.1-1.2 equivalents) is generally recommended to drive the reaction to completion.

Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, impurities can co-elute with your product during purification, complicating characterization and downstream applications.

Q: After purification, I'm observing significant impurities alongside my desired product in analytical data (e.g., NMR, LC-MS). What are these impurities and how can I avoid them?

A: The nature of the impurities can provide clues about where the synthesis went astray. Here are some common culprits:

  • Unreacted 4-bromo-3-methoxybenzoic acid: This is a common impurity if the coupling reaction is incomplete.

    • Solution: Improve the efficiency of the coupling reaction as detailed in "Issue 1". During workup, washing the organic layer with a mild base like saturated sodium bicarbonate solution will help remove unreacted carboxylic acid.

  • N-acylurea byproduct: This impurity arises from the reaction of the activated carboxylic acid with another molecule of EDC, a common side reaction in carbodiimide-mediated couplings.

    • Solution: The addition of HOBt is specifically designed to suppress the formation of N-acylurea.[3] Ensure HOBt is added before EDC. If this byproduct is still a major issue, consider alternative coupling agents like HATU.

  • Impurities from the starting material: The purity of the starting 4-bromo-3-methoxybenzoic acid is critical. Potential impurities could include isomers from the bromination of 4-methoxybenzoic acid, such as 3-bromo-4-methoxybenzoic acid.

    • Solution: Ensure the purity of your starting material before beginning the synthesis. If necessary, recrystallize the 4-bromo-3-methoxybenzoic acid.

Issue 3: Reaction Fails to Progress

Sometimes, the reaction simply does not proceed, with TLC analysis showing only starting materials even after an extended period.

Q: My reaction is not progressing, and I only see the starting material spots on my TLC plate. What should I check?

A: A stalled reaction can be frustrating, but a systematic check of your setup can usually identify the problem.

  • Inactive Coupling Agent: As mentioned, EDC is moisture-sensitive. If it has degraded, it will not activate the carboxylic acid.

    • Solution: Use a fresh bottle of EDC or test the activity of your current batch on a small-scale, reliable reaction.

  • Incorrect pH: The pH of the reaction mixture is crucial. The presence of a non-nucleophilic base like DIPEA or TEA is necessary to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form.

    • Solution: Ensure you have added the correct amount of base.

  • Steric Hindrance: While not a major issue with isopropylamine, highly hindered amines can react very slowly.

    • Solution: For more sterically demanding amines, you might need to switch to a more potent coupling agent or consider converting the carboxylic acid to the more reactive acyl chloride.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the core reaction and a troubleshooting flowchart.

Reaction Workflow

ReactionWorkflow cluster_reactants Reactants cluster_reagents Reagents 4-bromo-3-methoxybenzoic acid 4-bromo-3-methoxybenzoic acid Reaction Mixture Reaction Mixture 4-bromo-3-methoxybenzoic acid->Reaction Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction Mixture EDC EDC EDC->Reaction Mixture HOBt HOBt HOBt->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Activation Activation Reaction Mixture->Activation 0 °C Coupling Coupling Activation->Coupling Room Temp Workup & Purification Workup & Purification Coupling->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagent Quality Check Reagent Quality Low Yield?->Check Reagent Quality Yes Impurities Present? Impurities Present? Low Yield?->Impurities Present? No Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check Reagent Quality->Ensure Anhydrous Conditions Verify Stoichiometry Verify Stoichiometry Ensure Anhydrous Conditions->Verify Stoichiometry Optimize Temperature Optimize Temperature Verify Stoichiometry->Optimize Temperature Optimize Temperature->Impurities Present? Improve Workup Improve Workup Impurities Present?->Improve Workup Yes Reaction Stalled? Reaction Stalled? Impurities Present?->Reaction Stalled? No Check Starting Material Purity Check Starting Material Purity Improve Workup->Check Starting Material Purity Consider Alternative Coupling Agent Consider Alternative Coupling Agent Check Starting Material Purity->Consider Alternative Coupling Agent Consider Alternative Coupling Agent->Reaction Stalled? Confirm Coupling Agent Activity Confirm Coupling Agent Activity Reaction Stalled?->Confirm Coupling Agent Activity Yes Successful Synthesis Successful Synthesis Reaction Stalled?->Successful Synthesis No Check pH Check pH Confirm Coupling Agent Activity->Check pH Check pH->Successful Synthesis

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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  • National Center for Biotechnology Information. (2021, July 13). Synthesis of functionalized benzo[3][5]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]

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  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • ResearchGate. (2016, May 24). What is/are the best activator/s for reaction of amidation?. [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • Stratech. (n.d.). N-Isopropyl 4-bromo-2-methoxybenzamide, 96% Purity, C11H14BrNO2, 25 grams. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide coupling reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Reaction Fundamentals & Strategic Planning

Before beginning any synthesis, a thorough understanding of the available chemical pathways is crucial for success. This section addresses the most fundamental questions regarding the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

FAQ: What are the primary synthetic routes to N-Isopropyl 4-bromo-3-methoxybenzamide?

There are two principal and highly reliable methods for forming this amide bond:

  • The Acyl Chloride Method: A robust, two-step process where the starting carboxylic acid (4-bromo-3-methoxybenzoic acid) is first converted to a highly reactive acyl chloride intermediate. This intermediate then readily reacts with isopropylamine.

  • The Direct Coupling Method: A one-pot synthesis where a "coupling agent" is used to activate the carboxylic acid in situ, allowing it to react directly with isopropylamine.

The choice between these routes depends on factors like scale, available reagents, desired purity, and sensitivity of the starting materials.

G cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Direct Coupling Method A1 4-bromo-3-methoxy benzoic acid A3 4-bromo-3-methoxy benzoyl chloride A1->A3 Step 1: Activation A2 SOCl₂ or (COCl)₂ A2->A3 A5 Final Product A3->A5 Step 2: Amidation A4 Isopropylamine, Base A4->A5 B1 4-bromo-3-methoxy benzoic acid B4 Final Product B1->B4 One-Pot Reaction B2 Isopropylamine B2->B4 One-Pot Reaction B3 Coupling Agent (e.g., HATU, EDC) B3->B4 One-Pot Reaction

Caption: High-level comparison of the two primary synthetic workflows.

FAQ: Which coupling agent should I choose for the direct method?

The selection of a coupling agent is critical and can significantly impact yield, purity, and ease of workup. Amide bond formation is generally achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] The hydroxyl group of a carboxylic acid is a poor leaving group, which is why direct reaction with an amine requires very high temperatures and is often impractical.[2][3] Coupling agents convert this hydroxyl into a better leaving group.[4]

Here is a comparison of common choices:

Coupling ReagentClassAdvantagesDisadvantagesByproduct Removal
HATU Uronium SaltHigh reactivity, fast kinetics, low racemization.[1]Higher cost, can form a guanidinium byproduct with the amine if addition order is wrong.Water-soluble; removed by aqueous workup.
EDC CarbodiimideWater-soluble byproduct, good for sensitive substrates.[2]Can be less reactive than uronium salts; often requires an additive like HOBt.Water-soluble; removed by aqueous workup.
DCC CarbodiimideInexpensive, effective.[2]Produces a solid, insoluble dicyclohexylurea (DCU) byproduct that requires filtration.[4]Insoluble in most organic solvents; removed by filtration.
SOCl₂ Chlorinating Agent(For Acyl Chloride Route) Very reactive, drives reaction to completion.[5]Generates corrosive HCl and SO₂ gas.[6] Not a one-pot coupling agent.Gaseous byproducts are removed during reaction/workup.

Recommendation: For initial trials on a research scale, HATU is an excellent starting point due to its high efficiency. For larger-scale synthesis where cost is a factor and the workup can be optimized, converting to the acyl chloride is often the most economical and scalable approach.

Section 2: Detailed Experimental Protocols

These protocols are designed as robust starting points. Optimization of temperature, concentration, and reaction time may be necessary depending on your specific laboratory conditions and purity requirements.

Protocol 1: Synthesis via 4-bromo-3-methoxybenzoyl chloride

This two-step method provides a highly pure product and is often easier to drive to completion.

Step A: Synthesis of 4-bromo-3-methoxybenzoyl chloride [5]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

  • Add the amine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the acyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography.

Protocol 2: One-Pot Synthesis via HATU Coupling

This method is fast and efficient, making it ideal for rapid synthesis and screening.

  • In a round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and isopropylamine (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base, typically DIPEA (2.0 eq). Crucial Note: Add the base last to prevent the formation of a guanidinium byproduct between HATU and isopropylamine.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a systematic way to diagnose and solve common problems.

G Start Problem Observed in Reaction Q1 Low or No Product Yield? Start->Q1 Q2 Impure Product/ Multiple Spots on TLC? Start->Q2 No C1 Check Reagent Quality: - Anhydrous solvents/reagents? - Isopropylamine fresh? - Coupling agent active? Q1->C1 Yes S1 Identify Byproducts: - Unreacted starting materials? - Coupling agent residue (e.g., DCU)? - Side-reaction products? Q2->S1 Yes C2 Check Reaction Conditions: - Correct stoichiometry? - Base added (if required)? - Temperature appropriate? C1->C2 C3 Check Starting Materials: - Is amine a hydrochloride salt? - Purity of benzoic acid? C2->C3 S2 Optimize Workup: - Perform acid/base washes? - Use filtration for solid byproducts? S1->S2 S3 Optimize Purification: - Change recrystallization solvent? - Adjust chromatography gradient? S2->S3

Sources

Optimization

Technical Support Center: N-Isopropyl 4-bromo-3-methoxybenzamide

Compound Profile & Key Characteristics Before delving into stability, it's crucial to understand the fundamental properties of the molecule. Table 1: Physicochemical Properties of N-Isopropyl 4-bromo-3-methoxybenzamide P...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Key Characteristics

Before delving into stability, it's crucial to understand the fundamental properties of the molecule.

Table 1: Physicochemical Properties of N-Isopropyl 4-bromo-3-methoxybenzamide

Property Value Source(s)
CAS Number 1072944-42-3 [1][2]
Molecular Formula C₁₁H₁₄BrNO₂ [1][2]
Molecular Weight 272.14 g/mol [1][2]
Appearance White to off-white solid (typical) General chemical information

| Incompatible Materials | Strong oxidizing agents |[3] |

Frequently Asked Questions: Storage and Handling

Proper storage is the first line of defense against unwanted degradation.

Q: What are the ideal storage conditions for N-Isopropyl 4-bromo-3-methoxybenzamide?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] Some suppliers may recommend storage at -20°C for maximum stability, which is also an acceptable practice.[4][5] The key is to keep it in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3]

Q: I need to make a stock solution. What solvent should I use and how should I store it?

A: N-Isopropyl 4-bromo-3-methoxybenzamide is typically soluble in organic solvents such as DMSO, DMF, and ethanol. For biological experiments, DMSO is a common choice. However, be aware that solutions are generally less stable than the solid compound.

  • Causality: The solvent provides a medium for chemical reactions, such as hydrolysis, to occur. Furthermore, water can be absorbed from the atmosphere into hygroscopic solvents like DMSO, which can facilitate degradation of the amide bond over time.

  • Best Practice: Prepare fresh solutions for each experiment. If you must store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. We recommend using anhydrous solvents to minimize water content. A stability study of your solution under your specific storage conditions is highly recommended.

Q: Are there any specific environmental factors I should be concerned about during routine handling?

A: Yes. Beyond temperature, you should be mindful of:

  • Light: Aromatic bromine compounds can be susceptible to photodecomposition. It is best practice to handle the solid and its solutions in a well-lit lab but to protect them from direct, prolonged exposure to UV or strong artificial light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: While stable under normal atmospheric conditions, avoid handling in a highly oxidative environment.[3]

  • Heat: Avoid exposure to excessive heat, as this can lead to thermal decomposition.[3]

Understanding Degradation Pathways

Degradation can occur through several mechanisms. Understanding these pathways is critical for troubleshooting and data interpretation.

Q: What is the most common degradation pathway for this compound?

A: The most anticipated degradation pathway under common experimental conditions is the hydrolysis of the amide bond . The amide functional group is susceptible to cleavage, especially in the presence of water and under acidic or basic conditions.[6]

  • Mechanism:

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This is generally a more efficient pathway for amide hydrolysis.[7]

  • Degradation Products: Hydrolysis will break the amide bond to yield 4-bromo-3-methoxybenzoic acid and isopropylamine .

Q: How does pH affect the stability of N-Isopropyl 4-bromo-3-methoxybenzamide in aqueous solutions?

A: The pH of the solution is a critical factor influencing stability due to its role in catalyzing hydrolysis.[6]

  • Neutral pH (≈7): Amide hydrolysis is slowest at or near neutral pH.

  • Acidic pH (< 5): The rate of hydrolysis increases as the pH drops.

  • Basic pH (> 9): The rate of hydrolysis increases significantly in basic conditions.

Therefore, for experiments in aqueous buffers, it is crucial to select a pH range that minimizes degradation or to account for any potential degradation if working at pH extremes.

Q: Is the compound susceptible to photodegradation? What would the products be?

A: Yes, there is a potential for photodegradation, particularly under UV irradiation. The aromatic ring and the carbon-bromine bond are potential sites for photochemical reactions.

  • Plausible Mechanisms:

    • Homolytic Cleavage: UV energy could cause the C-Br bond to break, forming radical species that can then react further.

    • Photosensitized Reactions: Other molecules in the solution could absorb light and transfer energy to the compound, initiating degradation.[8]

    • Oxidation: Reactive oxygen species generated by light can attack the molecule.

  • Potential Degradation Products: Identifying photolytic degradants requires experimental analysis (e.g., by LC-MS). Products could include debrominated species, hydroxylated versions of the parent molecule, or products resulting from amide bond cleavage.[9]

Q: What happens if the compound is exposed to high temperatures?

A: High temperatures can induce thermal degradation. The Safety Data Sheet for a similar compound indicates that hazardous decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3] This implies a breakdown of the entire molecular structure, not just a simple hydrolysis.

Visualizing Degradation

The following diagram illustrates the primary degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (High Heat) parent N-Isopropyl 4-bromo-3-methoxybenzamide product1 4-bromo-3-methoxybenzoic acid parent->product1 H₂O / H⁺ or OH⁻ product2 Isopropylamine parent->product2 H₂O / H⁺ or OH⁻ photo_products Debrominated Species, Hydroxylated Species, Other Products parent->photo_products hv thermal_products CO, CO₂, NOx, HBr parent->thermal_products Δ

Caption: Primary degradation pathways for N-Isopropyl 4-bromo-3-methoxybenzamide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Q: My HPLC analysis shows an extra peak that grows over time. What could it be?

A: This is a classic sign of degradation.

  • Check Retention Time: Is the new peak more polar (earlier retention time on a reverse-phase column) than the parent compound? The primary hydrolysis product, 4-bromo-3-methoxybenzoic acid, is more polar and would likely elute earlier.

  • Review Your Solution Prep:

    • Solvent: Are you using an aqueous buffer? If so, what is the pH? Hydrolysis is accelerated at acidic or basic pH.[6]

    • Age: How old is the solution? Degradation is time-dependent.

    • Storage: Was the solution stored at room temperature or exposed to light? This could point to hydrolytic or photolytic degradation.

  • Action: Perform a forced degradation study (see Protocol 1) to confirm the identity of the degradant peak. Spiking your sample with a standard of 4-bromo-3-methoxybenzoic acid can also provide confirmation.

Q: The concentration of my stock solution seems to be decreasing, leading to inconsistent results. Why?

A: A decrease in the parent compound's concentration is a direct indicator of degradation.

  • Most Likely Cause: Slow hydrolysis in your stock solution, especially if it contains any amount of water (e.g., non-anhydrous DMSO stored under ambient conditions).

  • Troubleshooting Steps:

    • Prepare a Fresh Stock: Use a fresh stock solution from solid material for a critical experiment and compare the results.

    • Verify Solvent Quality: Use high-purity, anhydrous-grade solvents.

    • Evaluate Storage: Ensure aliquots are stored properly at -20°C or below and are protected from light. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.

Troubleshooting Workflow

Use this decision tree to diagnose the source of unexpected degradation.

Troubleshooting start Problem: Unexpected peaks or loss of parent compound q1 Is the sample in an aqueous solution? start->q1 q2 What is the pH of the solution? q1->q2 Yes q3 Was the sample exposed to light for a prolonged period? q1->q3 No q2->q3 Neutral (6-8) res1 Likely Cause: Hydrolysis q2->res1 Acidic (<5) or Basic (>9) q4 Was the sample heated or stored improperly? q3->q4 No res2 Likely Cause: Photodegradation q3->res2 Yes res3 Likely Cause: Thermal Degradation or General Instability q4->res3 Yes res4 Consider other factors: Solvent reactivity, contamination, oxidizing agents. q4->res4 No

Caption: A decision tree for troubleshooting unexpected degradation.

Experimental Protocols

These protocols provide a framework for conducting your own stability assessments.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Objective: To determine the degradation profile of N-Isopropyl 4-bromo-3-methoxybenzamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a similar appropriate organic solvent.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. This is your unstressed (T=0) control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with 50:50 acetonitrile/water.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with 50:50 acetonitrile/water.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 acetonitrile/water.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Cool, then prepare a 100 µg/mL solution. For solution-state thermal stress, heat a prepared 100 µg/mL solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a 100 µg/mL solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in foil to exclude light.

  • Analysis: Analyze all samples by HPLC-UV (see Protocol 2) and LC-MS to compare profiles, calculate the percentage degradation, and tentatively identify degradation products.

Protocol 2: HPLC-UV Analysis Method

This is a general reverse-phase HPLC method for separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (or scan with DAD for optimal wavelength) |

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

  • The theoretical plates for the parent peak should be >2000.

  • The tailing factor should be between 0.8 and 1.5.

Stability Study Workflow Diagram

Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples stress_acid Acidic (HCl) stress_base Basic (NaOH) stress_ox Oxidative (H₂O₂) stress_therm Thermal (Heat) stress_photo Photolytic (Light) control Unstressed Control hplc Analyze all samples by HPLC-UV/DAD stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc control->hplc lcms Analyze key samples by LC-MS for ID hplc->lcms calc Calculate % Degradation lcms->calc id Identify Degradation Products calc->id report Summarize Stability Profile id->report

Caption: A general workflow for conducting a forced degradation study.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2009). Provides general stability and safety information for a similar chemical structure.

  • N-Isopropyl 4-bromo-2-methoxybenzamide CAS 1257664-91-7 - United States Biological. Supplier information indicating recommended storage temperatures.

  • N-Isopropyl 4-bromo-3-methylbenzamide - Pharmaffiliates. Supplier information for a related compound indicating storage conditions.

  • N-Isopropyl 4-bromo-3-methoxybenzamide - Pharmaffiliates. Supplier information with CAS number and storage conditions.

  • N-Isopropyl 4-bromo-3-methoxybenzamide - CRO Splendid Lab Pvt. Ltd. Supplier information confirming chemical properties.

  • N-Isopropyl 4-bromo-2-methoxybenzamide - Data Sheet - United States Biological. Data sheet for a similar compound recommending storage at -20°C.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024). Discusses the general effects of pH on the stability of pharmaceuticals, including the hydrolysis of amide bonds.

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - ResearchGate. (2024). Provides insights into the degradation pathways of related aromatic amide structures.

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed. (2019). Details the mechanisms of amide bond cleavage at different pH values.

  • Photocatalytic degradation of diphenamid. Provides a model for potential photodegradation pathways of amide-containing compounds, including N-methyl oxidation and bond scission.

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? - ResearchGate. (2012). Discusses electronic effects on the rate of amide hydrolysis.

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. (2020). Describes photosensitizing effects that can be relevant for compounds in complex mixtures.

  • Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide - ChemSpider Synthetic Pages. (2020). Provides a procedural example of base-catalyzed amide hydrolysis.

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (2022). Shows the significant effect of pH on degradation rates in related compounds.

Sources

Troubleshooting

Technical Support Center: N-Isopropyl 4-bromo-3-methoxybenzamide Assay Troubleshooting

Welcome to the technical support center for the analysis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for assay variability. Drawing from extensive experience in chromatographic analysis of complex small molecules, this resource explains the causality behind experimental choices and provides self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N-Isopropyl 4-bromo-3-methoxybenzamide that can affect its analytical assay?

A1: The structure of N-Isopropyl 4-bromo-3-methoxybenzamide presents several considerations for analytical method development:

  • Aromaticity and Hydrophobicity: The benzene ring and isopropyl group contribute to its hydrophobicity, making it well-suited for reverse-phase HPLC.

  • Amide Group: The amide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1]

  • Halogen and Methoxy Groups: The bromo and methoxy substituents influence the molecule's polarity and electron density, which can affect its retention characteristics and potential for secondary interactions with the stationary phase.[2][3] The bromine atom, in particular, can play a role in interactions with protein residues, which may be a consideration in biological matrix assays.[4]

  • UV Absorbance: The benzamide chromophore allows for straightforward detection using UV spectrophotometry.

Q2: What is a recommended starting point for an HPLC method for N-Isopropyl 4-bromo-3-methoxybenzamide?

A2: A robust starting point for developing an HPLC method would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and water or a suitable buffer. High-performance liquid chromatography (HPLC) is a primary method for the analysis of aromatic amines and related compounds.[5][6]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method can be optimized based on the observed chromatographic performance.

Troubleshooting Common Assay Variability Issues

This section addresses specific problems you may encounter during the analysis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact the accuracy and precision of quantification.

Q: My peak for N-Isopropyl 4-bromo-3-methoxybenzamide is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for benzamides is often due to secondary interactions with the stationary phase or issues with the flow path. [7][8]

  • Causality: The amide group in your analyte can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[7]

  • Troubleshooting Workflow:

    start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph Is pH optimal? check_column Use End-Capped Column check_ph->check_column Yes fail Problem Persists check_ph->fail No, adjust check_flowpath Inspect Flow Path check_column->check_flowpath Yes check_column->fail No, replace success Symmetrical Peak check_flowpath->success No issues check_flowpath->fail Issue found, correct

    A workflow for troubleshooting peak tailing.

  • Step-by-Step Protocol:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[7]

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing with basic compounds like amides.[7]

    • Inspect the Flow Path: Check for dead volumes in tubing and connections, and ensure the column is installed correctly.[8]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload or a poor choice of sample solvent. [8]

  • Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet. If the sample is dissolved in a solvent stronger than the mobile phase, it can also lead to peak distortion.

  • Solutions:

    • Dilute the sample: Prepare a dilution series to determine the optimal concentration range for your assay.

    • Match sample solvent to mobile phase: Dissolve your sample in the initial mobile phase composition or a weaker solvent.

Issue 2: Inconsistent Retention Times

Shifting retention times can lead to incorrect peak identification and integration.

Q: The retention time for my analyte is drifting between injections. What should I investigate?

A: Retention time variability can stem from issues with the HPLC pump, mobile phase preparation, or column temperature.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a leaky pump can all lead to changes in analyte retention.

  • Troubleshooting Decision Tree:

    start Retention Time Drifting check_pump Check Pump Pressure (for leaks or bubbles) start->check_pump check_mobile_phase Verify Mobile Phase (freshly prepared, degassed) check_pump->check_mobile_phase Pressure Stable check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp Mobile Phase OK equilibrate Increase Column Equilibration Time check_temp->equilibrate Temp Stable resolved Stable Retention Time equilibrate->resolved

    A decision tree for addressing retention time instability.

  • Step-by-Step Protocol:

    • Monitor Pump Pressure: A fluctuating pressure reading can indicate a leak or air bubbles in the system. Purge the pump and check fittings.

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, changing the composition. Prepare fresh mobile phase daily and ensure it is adequately degassed.

    • Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible chromatography.

    • Ensure Adequate Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions.

Issue 3: Low Analyte Recovery or Signal Intensity

Low signal intensity can compromise the sensitivity and accuracy of your assay.

Q: I am observing a lower than expected signal for N-Isopropyl 4-bromo-3-methoxybenzamide. What could be the reason?

A: Low signal can be due to sample degradation, poor solubility, or issues with the detector.

  • Causality: The amide bond in N-Isopropyl 4-bromo-3-methoxybenzamide could be susceptible to hydrolysis if the sample is stored in an inappropriate solvent or at an improper pH for an extended period.[1] Additionally, the compound's hydrophobicity may lead to solubility issues in highly aqueous solutions.

  • Troubleshooting Steps:

    • Sample Preparation and Stability:

      • Ensure the sample is fully dissolved in the injection solvent. Sonication may be helpful.

      • Investigate the stability of the analyte in your chosen solvent. A time-course experiment where the sample is analyzed at different time points after preparation can reveal degradation.

      • The recommended storage for the pure compound is often refrigerated at 2-8°C or frozen at -20°C.[9][10][11]

    • Injection and Flow Path:

      • Check for leaks in the injector or sample loop.

      • Ensure the injection syringe is functioning correctly and aspirating the correct volume.

    • Detector Settings:

      • Verify that the detector wavelength is set to the absorbance maximum of N-Isopropyl 4-bromo-3-methoxybenzamide.

      • Check the status of the detector lamp.

Experimental Protocols

Protocol 1: Sample Stability Assessment

  • Prepare a stock solution of N-Isopropyl 4-bromo-3-methoxybenzamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a working concentration in your intended sample solvent (e.g., mobile phase).

  • Inject the freshly prepared sample into the HPLC system and record the peak area. This is your T=0 reference.

  • Store aliquots of the working solution under different conditions (e.g., room temperature on the benchtop, refrigerated in an autosampler).

  • Inject the stored samples at various time points (e.g., 4, 8, 12, and 24 hours) and compare the peak areas to the T=0 reference. A significant decrease in peak area indicates degradation.

References

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide. [Link]

  • CRO Splendid Lab Pvt. Ltd. N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • Khalifa, A., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ResearchGate. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Pharmaffiliates. CAS No: 1072944-42-3| Chemical Name : N-Isopropyl 4-bromo-3-methoxybenzamide. [Link]

  • Rovis, T. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation.
  • Agilent. Troubleshooting Symptoms and Solutions. [Link]

  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ZAGENO. Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • ResearchGate. Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • PubMed. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. [Link]

Sources

Optimization

overcoming solubility issues with N-Isopropyl 4-bromo-3-methoxybenzamide

I've started by performing a series of Google searches to build a foundational understanding of N-Isopropyl 4-bromo-3-methoxybenzamide. Search Queries: "N-Isopropyl 4-bromo-3-methoxybenzamide" chemical properties "N-Isop...

Author: BenchChem Technical Support Team. Date: February 2026

I've started by performing a series of Google searches to build a foundational understanding of N-Isopropyl 4-bromo-3-methoxybenzamide.

Search Queries:

  • "N-Isopropyl 4-bromo-3-methoxybenzamide" chemical properties

  • "N-Isopropyl 4-bromo-3-methoxybenzamide" solubility data

  • solubility of "N-Isopropyl 4-bromo-3-methoxybenzamide" in DMSO ethanol

  • CAS 1072944-42-3 physical properties (Found the CAS number from Pharmaffiliates)

  • strategies for dissolving poorly soluble benzamides in aqueous solution

  • impact of pH on amide solubility

  • using co-solvents for in vitro assays

  • "N-Isopropyl 4-bromo-3-methoxybenzamide" safety data sheet

Information Gathered:

  • Chemical Identity: The compound is N-Isopropyl 4-bromo-3-methoxybenzamide, with CAS Number 1072944-42-3, molecular formula C11H14BrNO2, and a molecular weight of 272.14 g/mol .[1] A similar compound, N-Isopropyl 4-bromo-2-methoxybenzamide, also has a molecular weight of 272.14.[2]

  • Physical Appearance: While no specific description was found for the 3-methoxy version, related benzamides are often white to off-white solids.[3] The appearance for this specific compound is listed as "NA" by one supplier.[1]

  • Storage: Recommended storage is at 2-8°C or -20°C.[1][2][4]

  • Solubility: No specific quantitative solubility data (e.g., mg/mL in specific solvents) was found in the initial search results. This is a critical gap I need to address. However, the queries on general strategies for poorly soluble drugs have provided a strong framework of techniques to discuss, such as using co-solvents (like DMSO, ethanol), pH adjustment, and solid dispersions.[5][6][7][8]

  • Safety: Safety data sheets (SDS) for structurally similar compounds (e.g., 4-bromophenol, 2-Bromo-4-methylanisole) indicate potential hazards like skin, eye, and respiratory irritation.[9][10][11][12] This is important for handling instructions.

  • General Chemistry of Amides: The amide bond's stability and hydrolysis can be pH-dependent.[13][14][15][16] This supports the idea that pH adjustment could be a viable strategy for altering solubility.

  • Use of Solvents in Assays: There's a wealth of information on the practicalities of using solvents like DMSO and ethanol in in vitro assays, including concerns about cytotoxicity at higher concentrations (typically >0.5-1%).[17][18][19] This is crucial for providing realistic and safe protocols.

Plan Moving Forward:

  • Structure the Guide: I will now organize the gathered information into the planned structure: Compound Profile, FAQs, Troubleshooting Guides, and Advanced Strategies.

  • Synthesize and Explain: I will synthesize the general principles of solubility enhancement[6][20][21][22] and apply them directly to the target compound, explaining the why behind each technique. For example, I'll explain how a co-solvent like DMSO can disrupt the crystal lattice of the compound.

  • Develop Protocols: I will create detailed, step-by-step protocols for preparing stock solutions using common solvents like DMSO and for preparing working solutions in aqueous media, including checks for precipitation.

  • Create Visualizations: I will design the Graphviz diagrams. The troubleshooting workflow is well-supported by the information. For the mechanistic diagram, I'll illustrate the co-solvent concept.

  • Address Missing Data: Since I couldn't find a specific LogP or exact solubility values for N-Isopropyl 4-bromo-3-methoxybenzamide, I will address this by:

    • Citing the XLogP3 (a computed value for lipophilicity) of a similar molecule (4-Bromo-3-isopropylanisole, XLogP3 = 3.7) to infer that our target compound is likely lipophilic and thus poorly water-soluble.[23]

    • Framing the guide around discovering the optimal conditions for this specific compound, which is a realistic scenario for researchers working with novel or poorly characterized molecules. The guide will empower them to perform solvent screening and optimization.

  • Cite and Reference: I will meticulously cite the information gathered and build the final reference list.

This plan allows me to proceed with creating the comprehensive guide despite the lack of a specific datasheet with all physical properties. The focus will be on providing a robust problem-solving framework based on established chemical principles.

Technical Support Center: N-Isopropyl 4-bromo-3-methoxybenzamide

Compound Profile: N-Isopropyl 4-bromo-3-methoxybenzamide

N-Isopropyl 4-bromo-3-methoxybenzamide is a benzamide derivative with the following core characteristics:

  • Molecular Formula: C₁₁H₁₄BrNO₂[1]

  • Molecular Weight: 272.14 g/mol [1]

  • CAS Number: 1072944-42-3[1]

  • Appearance: Typically a white to off-white solid, though appearance may vary.[3]

  • Storage: Recommended storage conditions are refrigerated at 2-8°C or frozen at -20°C for long-term stability.[1][2]

Based on its structure—a substituted aromatic ring with a non-polar isopropyl group and a halogen—this compound is predicted to be lipophilic and exhibit low aqueous solubility, a common challenge for researchers. A structurally similar compound, 4-Bromo-3-isopropylanisole, has a calculated LogP of 3.7, indicating a high degree of lipophilicity.[23] This guide provides a systematic approach to overcoming these solubility challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My N-Isopropyl 4-bromo-3-methoxybenzamide won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?

This is expected. The compound is highly hydrophobic and will not dissolve directly in aqueous systems. You must first prepare a concentrated stock solution in a suitable organic solvent. The most common choice is Dimethyl Sulfoxide (DMSO).

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?

This is a classic solubility problem. While the compound is soluble in 100% DMSO, its solubility limit is much lower in the final aqueous medium. You likely exceeded this limit. The key is to ensure the final concentration of the organic solvent (like DMSO) is low enough to be tolerated by your system (e.g., <0.5% for most cell cultures) and that the final compound concentration is below its solubility threshold in that mixed-solvent system.[17][19]

Q3: Is heating a viable option to dissolve the compound?

Gentle warming (e.g., 37°C water bath) can aid in the initial dissolution in an organic solvent. However, be cautious. Excessive or prolonged heating can lead to degradation of the compound or evaporation of the solvent, altering the concentration. Heating is generally not recommended for dissolving the compound directly in aqueous buffers, as it will likely precipitate out upon cooling to room or experimental temperature.

Q4: Can I adjust the pH of my buffer to improve solubility?

The amide group in the compound is generally considered neutral and does not ionize significantly under typical physiological pH ranges (pH 6-8).[15] Therefore, minor pH adjustments are unlikely to produce a dramatic increase in solubility for this specific molecule. Significant shifts to highly acidic or basic conditions, which could hydrolyze the amide bond, are generally not compatible with biological experiments.[16]

In-Depth Troubleshooting & Protocols

Guide 1: Preparing a Concentrated Stock Solution

The foundational step for working with this compound is creating a high-concentration, stable stock solution in an appropriate organic solvent. This allows for the addition of small, precise volumes to your final experimental setup, minimizing the concentration of the organic solvent.

Recommended Solvents:

  • Primary: Dimethyl Sulfoxide (DMSO)

  • Secondary: Ethanol (EtOH), N,N-Dimethylformamide (DMF)

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh out 2.72 mg of N-Isopropyl 4-bromo-3-methoxybenzamide (MW = 272.14 g/mol ). Handle the solid powder in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), as related compounds can cause skin and eye irritation.[9][10]

  • Add Solvent: Add the 2.72 mg of solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If solids remain, briefly sonicate the tube in a water bath sonicator for 5 minutes.

    • Gentle warming in a 37°C water bath for 5-10 minutes can also be used if necessary.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates are visible. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Guide 2: Avoiding Precipitation in Aqueous Media (e.g., Cell Culture)

This is the most critical step where solubility issues manifest. The goal is to dilute the organic stock solution into your aqueous medium without causing the compound to crash out.

The Causality: When the DMSO stock is added to the aqueous buffer, the solvent environment rapidly changes from 100% organic to >99% aqueous. The compound, which was comfortably solvated by DMSO, is now exposed to water, a poor solvent for it, leading to precipitation.

Troubleshooting Workflow Diagram

G start Problem: Precipitation in Aqueous Medium check_final_dmso Is final DMSO concentration ≤ 0.5%? start->check_final_dmso check_compound_conc Is final compound concentration too high? check_final_dmso->check_compound_conc Yes increase_stock_conc Prepare a more concentrated stock (e.g., 50-100 mM). check_final_dmso->increase_stock_conc No serial_dilution Perform serial dilutions in medium instead of a single large dilution. check_compound_conc->serial_dilution Yes success Solution is Clear: Proceed with Experiment check_compound_conc->success No (Solution Clear) reduce_stock_vol Decrease volume of stock solution added. Recalculate dilution. increase_stock_conc->check_final_dmso add_dropwise Add stock solution dropwise to the medium while vortexing to improve mixing. serial_dilution->add_dropwise cosolvent_system Advanced Strategy: Use a co-solvent system (e.g., DMSO + PEG400). add_dropwise->cosolvent_system cosolvent_system->success

Caption: A logical workflow for troubleshooting compound precipitation.

Best Practices Protocol: Preparing a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw your 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Calculate Dilution: To make a 10 µM solution from a 10 mM stock, you need a 1:1000 dilution. This means 1 µL of stock for every 999 µL of medium. This keeps the final DMSO concentration at a well-tolerated 0.1%.

  • The "Plunging" Method:

    • Dispense 999 µL of the pre-warmed medium into a sterile tube.

    • Set your pipette to 1 µL and aspirate the DMSO stock.

    • Submerge the pipette tip into the medium and dispense the stock solution quickly while simultaneously vortexing or vigorously agitating the tube. This rapid, energetic mixing is crucial to disperse the compound before it has a chance to nucleate and precipitate.

  • Visual Inspection: Check the solution for any signs of cloudiness or precipitate. If it remains clear, it is ready for use.

  • Control Group: Always include a "vehicle control" in your experiment, which is medium containing the same final concentration of DMSO (e.g., 0.1%) but without the compound. This ensures that any observed effects are due to the compound and not the solvent.[18][19]

Advanced Strategies for Persistent Solubility Issues

If you require higher final concentrations and continue to face precipitation, more advanced formulation techniques may be necessary. These methods aim to create a more favorable micro-environment for the compound in the aqueous solution.[6][8]

Strategy 1: Co-Solvent Systems

A co-solvent is a second, water-miscible organic solvent that can help bridge the polarity gap between DMSO and water.[7]

  • Mechanism: Solvents like polyethylene glycol 400 (PEG400) or propylene glycol can act as "wetting agents," keeping the hydrophobic compound dispersed and preventing aggregation.[5][21]

  • Example Protocol:

    • Attempt to dissolve the compound in a 1:1 (v/v) mixture of DMSO and PEG400.

    • Use this new co-solvent stock solution for dilution into your aqueous medium.

    • Important: You must run a new vehicle control with the same final concentration of the DMSO/PEG400 mixture to account for any potential toxicity of the solvent blend.

Mechanism of Co-Solvency

G cluster_0 Poor Aqueous Solubility cluster_1 Co-Solvent System Compound Drug Water1 H2O Compound->Water1 Repulsion Water2 H2O Compound->Water2 Repulsion Water3 H2O Compound->Water3 Repulsion Compound2 Drug CoSolvent1 Co-Solvent Compound2->CoSolvent1 Attraction CoSolvent2 Co-Solvent Compound2->CoSolvent2 Attraction Water4 H2O CoSolvent1->Water4 Miscible

Caption: Co-solvents reduce the polarity of water, creating a more favorable environment for the drug.

Strategy 2: Solid Dispersions

For applications like oral formulations in animal studies, creating a solid dispersion can significantly improve dissolution rates.[22]

  • Mechanism: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). When this solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances dissolution.[21][22]

  • Methodology: This typically involves dissolving both the compound and a carrier polymer in a common solvent and then rapidly removing the solvent (e.g., via evaporation or spray drying). This is an advanced technique requiring formulation expertise.

Data Summary: Solvent Selection Guide

SolventUse CaseMax Recommended Concentration in Cell CultureNotes
DMSO Primary stock solutions< 0.5% (v/v)Standard choice, but can be cytotoxic at higher concentrations.[17]
Ethanol Secondary stock solutions< 0.5% - 1.0% (v/v)Can be less toxic than DMSO for some cell lines, but more volatile.[5]
PEG400 Co-solventVaries, must be empirically determinedIncreases viscosity. Always use a specific vehicle control.
PBS/Aqueous Buffers Final working solutionsN/ANot suitable for primary dissolution of the compound.

References

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). HC Blue 2. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Avilés, F. X., et al. (2009). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. Retrieved from [Link]

  • Li, N., & Creative, T. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. Retrieved from [Link]

  • Kharia, A. A., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Enzyme Inhibition: Organic Solvent Effects on CYP450 and Flavin Monooxygenase. Retrieved from [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Li, N., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Assay and Drug Development Technologies. (2023).
  • Singh, S., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

Welcome to the dedicated technical support resource for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.

Introduction

N-Isopropyl 4-bromo-3-methoxybenzamide is a substituted benzamide of interest in pharmaceutical and agrochemical research. The synthesis, while conceptually straightforward, can present challenges related to yield, purity, and byproduct formation. This guide provides a comprehensive overview of the common synthetic routes and practical solutions to potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Isopropyl 4-bromo-3-methoxybenzamide?

A1: The most prevalent and efficient laboratory-scale synthesis involves a two-step process:

  • Activation of the carboxylic acid: 4-bromo-3-methoxybenzoic acid is converted to its more reactive acyl chloride derivative, 4-bromo-3-methoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 4-bromo-3-methoxybenzoyl chloride is then reacted with isopropylamine to form the desired N-isopropyl 4-bromo-3-methoxybenzamide.

Alternatively, direct coupling of 4-bromo-3-methoxybenzoic acid with isopropylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a viable method, though it may introduce different side products.[1]

Q2: I am seeing a significant amount of unreacted 4-bromo-3-methoxybenzoic acid in my final product. What is the likely cause?

A2: This is a common issue that can arise from several factors:

  • Incomplete conversion to the acyl chloride: If the initial activation step with thionyl chloride is incomplete, the unreacted carboxylic acid will remain. Ensure sufficient time and appropriate temperature for this step. The cessation of gas evolution (SO₂ and HCl) is a good indicator of completion.[2]

  • Hydrolysis of the acyl chloride: 4-bromo-3-methoxybenzoyl chloride is moisture-sensitive and can readily hydrolyze back to the carboxylic acid upon exposure to water. It is crucial to use anhydrous solvents and maintain a dry atmosphere throughout the reaction.[3]

  • Insufficient amine: If the reaction is performed under conditions where the generated HCl is not neutralized, it will react with isopropylamine to form the non-nucleophilic isopropylammonium salt, effectively reducing the amount of amine available for the acylation reaction.[3]

Q3: My reaction is sluggish and gives a low yield. Are there any specific considerations for this substituted benzamide?

A3: The methoxy group at the 3-position of the benzoyl chloride can have an impact on reactivity. While the methoxy group is electron-donating by resonance, its inductive effect and potential steric hindrance can sometimes lead to a slower reaction rate compared to unsubstituted benzoyl chloride.[4] To improve the yield, consider the following:

  • Increase reaction time or temperature: Gently warming the reaction mixture after the initial addition of the acyl chloride can help drive the reaction to completion.

  • Use of a base: Incorporating a non-nucleophilic base, such as triethylamine or pyridine, can neutralize the in-situ generated HCl, ensuring the isopropylamine remains a free nucleophile.[3]

  • Ensure high purity of starting materials: Impurities in the 4-bromo-3-methoxybenzoic acid or isopropylamine can interfere with the reaction.[3]

Q4: I have a persistent solid impurity that is difficult to remove by recrystallization. What could it be?

A4: If you are using a coupling agent like DCC or EDC for a one-pot synthesis, a common sparingly soluble byproduct is the corresponding urea (dicyclohexylurea or EDU).[5] If you are using the acyl chloride route, it could be unreacted starting carboxylic acid, which may have different solubility properties than the final product. Analysis by techniques such as NMR or LC-MS is recommended for definitive identification.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Incomplete formation of the acyl chloride. 2. Hydrolysis of the acyl chloride. 3. Deactivation of isopropylamine by HCl. 4. Poor quality of starting materials.1. Ensure complete reaction with thionyl chloride (cessation of gas evolution). Consider using a catalytic amount of DMF.[5] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) to the isopropylamine solution before adding the acyl chloride.[3] 4. Verify the purity of 4-bromo-3-methoxybenzoic acid and isopropylamine by appropriate analytical methods.
Presence of Unreacted 4-bromo-3-methoxybenzoic Acid 1. Incomplete conversion to the acyl chloride. 2. Hydrolysis of the acyl chloride during reaction or workup.1. Reflux with thionyl chloride for a longer duration (e.g., 2-4 hours).[5] 2. Ensure all glassware is oven-dried. During workup, perform aqueous washes quickly and avoid prolonged contact with water.
Formation of a White, Sparingly Soluble Precipitate (if using coupling agents) 1. Formation of N,N'-dicyclohexylurea (DCU) from DCC or ethyl-(N',N'-dimethylamino)propyl urea from EDC.1. DCU can be removed by filtration as it is often insoluble in many organic solvents. Water-soluble urea byproducts from EDC can be removed by aqueous washes during workup.[6]
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the crude product by column chromatography on silica gel. 2. Ensure complete removal of solvent under high vacuum.
Multiple Spots on TLC, Indicating Several Byproducts 1. Over-acylation of isopropylamine (less common with secondary amines). 2. Side reactions due to high temperatures or reactive impurities.1. Use a slight excess of the amine (1.1-1.2 equivalents) and control the addition of the acyl chloride. 2. Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. Analyze starting materials for impurities that could lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

This protocol is adapted from a similar procedure for the synthesis of substituted benzoyl chlorides.[5]

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Anhydrous toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Carefully add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Protocol 2: Synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide

This protocol is a standard Schotten-Baumann type reaction.[3]

Materials:

  • 4-bromo-3-methoxybenzoyl chloride

  • Isopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Isopropyl 4-bromo-3-methoxybenzamide by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Key Reactants and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Starting Material
IsopropylamineC₃H₉N59.11Reagent
N-Isopropyl 4-bromo-3-methoxybenzamideC₁₁H₁₄BrNO₂272.14Product
Table 2: Common Byproducts and Their Origin
ByproductMolecular FormulaMolecular Weight ( g/mol )Origin
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Unreacted starting material or hydrolysis of acyl chloride[3]
Isopropylammonium chlorideC₃H₁₀ClN95.57Reaction of isopropylamine with HCl byproduct[3]
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35Byproduct of DCC coupling agent[5]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-bromo-3-methoxybenzoic acid B 4-bromo-3-methoxybenzoyl chloride A->B  + SOCl₂ (cat. DMF) D N-Isopropyl 4-bromo-3-methoxybenzamide B->D  + Isopropylamine, Base Reagent1 SOCl₂ C Isopropylamine Base Base (e.g., Et₃N)

Caption: Synthetic pathway for N-Isopropyl 4-bromo-3-methoxybenzamide.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Yes Hydrolysis_Product Hydrolysis Product (Benzoic Acid) Identify_Impurity->Hydrolysis_Product Yes Coupling_Byproduct Coupling Reagent Byproduct (e.g., DCU) Identify_Impurity->Coupling_Byproduct Yes Optimize_Activation Optimize Acyl Chloride Formation (Time, Temp) Unreacted_SM->Optimize_Activation Optimize_Amidation Optimize Amidation Step (Add Base, Anhydrous Conditions) Unreacted_SM->Optimize_Amidation Hydrolysis_Product->Optimize_Amidation Modify_Workup Modify Workup/Purification (Aqueous Wash, Chromatography) Coupling_Byproduct->Modify_Workup

Caption: A logical workflow for troubleshooting low product yield.

References

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • Klinkebiel, A., Beyer, O., Malawko, B., & Lüning, U. (2016). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). ResearchGate. Available at: [Link]

  • Sindra, H. da C., & de Mattos, M. C. S. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides - Supplementary Information. Journal of the Brazilian Chemical Society, 27(6). Available at: [Link]

  • Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. Available at: [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4446–4449. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2024). Selective N–S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. Available at: [Link]

  • Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 88(3), 1839–1846. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available at: [Link]

  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

  • ResearchGate. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Chemguide. (n.d.). EXPLAINING NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 23, 2026, from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of ChemTech Research, 6(7), 3698-3704. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Retrieved January 23, 2026, from [Link]

  • Saeed, S., & Flörke, U. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing amides by reaction in presence of molecular sieve.
  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 23, 2026, from [Link]

  • Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). N,N-DIETHYL-2-METHOXYBENZAMIDE. Retrieved January 23, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at: [Link]

  • Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • Leah4sci. (2020, June 3). Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-Isopropyl 4-bromo-3-methoxybenzamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3).[1][2] This document is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3).[1][2] This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the lab-scale synthesis and scale-up of this important amide.

Overview of the Synthesis

The most direct and widely employed method for synthesizing N-Isopropyl 4-bromo-3-methoxybenzamide is through the amide coupling of 4-bromo-3-methoxybenzoic acid with isopropylamine. The core challenge in this reaction is the direct condensation of a carboxylic acid and an amine, which is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine.

The overall transformation is outlined below:

G cluster_reactants Starting Materials cluster_process Reaction Process Acid 4-bromo-3-methoxybenzoic acid Activation Carboxylic Acid Activation Acid->Activation Activating Agent Amine Isopropylamine Coupling Amide Bond Formation Amine->Coupling Base (optional) Activation->Coupling Product N-Isopropyl 4-bromo-3-methoxybenzamide Coupling->Product

Caption: General workflow for N-Isopropyl 4-bromo-3-methoxybenzamide synthesis.

Experimental Protocol: A Scalable Approach

This section details a robust, lab-scale protocol using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt), which is a common and effective method for amide bond formation.[5] This method is often preferred for its mild conditions and the water-solubility of its urea byproduct, which simplifies purification.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Solvent & Reagents: Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add HOBt (1.2 eq) and the chosen base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[5]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the activated HOBt ester.[3]

  • Amine Addition: Slowly add isopropylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting carboxylic acid.[5][6]

Work-up and Purification
  • Quenching & Dilution: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M citric acid or 1 M HCl to remove the base (DIPEA) and any unreacted amine.[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and HOBt.[5][6]

    • Saturated aqueous sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and help break any emulsions.[5][6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude solid by recrystallization (e.g., from an EtOAc/hexanes mixture) or by column chromatography on silica gel if it is an oil.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up in a question-and-answer format.

Problem: The reaction shows low or no conversion of the starting acid.

Potential Cause 1: Ineffective Carboxylic Acid Activation. The direct coupling of a carboxylic acid and an amine is unfavorable.[3][7] The activation step is critical.

  • Solution:

    • Verify Reagent Quality: Ensure coupling reagents (EDC, HATU, etc.) are fresh and have been stored correctly. Carbodiimides can be sensitive to moisture. Use anhydrous solvents.

    • Consider a Different Activator: If using a mild activator like EDC/HOBt fails, switching to a more potent system like HATU or converting the acid to its acyl chloride may be necessary.[8] Acyl chlorides, formed with thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive but require harsher conditions for their formation and may not be suitable for sensitive substrates.[3][9]

Potential Cause 2: Degradation of Reagents.

  • Solution: Isopropylamine is volatile and can degrade. Ensure its purity and use a slight excess (1.1-1.2 eq) to compensate for any volatility or impurities. Always use freshly opened or properly stored anhydrous solvents, as water will quench the activated intermediate.

G Start Low or No Yield Observed CheckReagents Are reagents (acid, amine, coupling agents, solvents) pure and anhydrous? Start->CheckReagents ActivationMethod Is the activation method strong enough? CheckReagents->ActivationMethod Yes UseAnhydrous Action: Use fresh, anhydrous reagents and solvents. Re-run reaction. CheckReagents->UseAnhydrous No TempControl Was temperature controlled during activation & coupling? ActivationMethod->TempControl Yes StrongerActivator Action: Switch to a more potent activator (e.g., SOCl₂ or HATU). ActivationMethod->StrongerActivator No OptimizeTemp Action: Maintain 0°C during activation and control exotherm during amine addition. TempControl->OptimizeTemp No ReviewProcedure Review stoichiometry and reaction time. Consider catalyst if applicable. TempControl->ReviewProcedure Yes

Sources

Troubleshooting

Technical Support Center: Analytical Methods for N-Isopropyl 4-bromo-3-methoxybenzamide

Welcome to the technical support center for N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Isopropyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical refinement of this compound. Here, we synthesize field-proven insights with established scientific principles to ensure the integrity and robustness of your analytical methods.

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the analysis of N-Isopropyl 4-bromo-3-methoxybenzamide, offering high resolution and sensitivity for quantification and impurity profiling.

A. Frequently Asked Questions (FAQs) - HPLC Method Development

Q1: What is a good starting point for developing a reversed-phase HPLC method for N-Isopropyl 4-bromo-3-methoxybenzamide?

A1: A logical starting point involves a C18 column and a mobile phase gradient of acetonitrile and water.[1] Given the moderate polarity of the benzamide structure, a gradient elution is recommended to initially determine the optimal elution conditions. A photodiode array (PDA) or UV detector is suitable, with a detection wavelength in the range of 250-350 nm, typical for substituted benzophenones.[1]

Q2: How do I choose the optimal mobile phase composition and pH?

A2: The choice of mobile phase is critical for achieving good peak shape and resolution. For benzamides, which are basic compounds, controlling the mobile phase pH is essential to minimize unwanted interactions with the silica stationary phase.[2] It is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte. This ensures the compound is fully protonated and minimizes secondary interactions with residual silanol groups on the column packing, which can cause peak tailing.[2]

Q3: My peak for N-Isopropyl 4-bromo-3-methoxybenzamide is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue, often caused by secondary interactions between the basic analyte and acidic silanol groups on the HPLC column.[2] Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: As mentioned, lower the pH of the mobile phase to ensure the analyte is fully protonated.

  • Use an End-Capped Column: Modern, high-purity "end-capped" columns have fewer free silanol groups, significantly reducing the potential for these secondary interactions.[2]

  • Consider a Different Stationary Phase: If tailing persists, a column with an alternative stationary phase, such as one with embedded polar groups, can shield the analyte from residual silanols. A C8 column may also offer reduced retention and improved peak shape.[2]

B. HPLC Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Problem: High Backpressure

  • Potential Cause: Plugged column frit, column contamination, or plugged packing.

  • Troubleshooting Steps:

    • Check the system pressure without the column to isolate the issue.

    • If the column is the cause, try back-flushing to clear the inlet frit.

    • Wash the column with a series of strong solvents to remove contaminants.[3]

Problem: Fluctuating Retention Times

  • Potential Cause: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration.

  • Troubleshooting Steps:

    • Ensure the mobile phase is well-mixed and degassed.[4]

    • Use a column thermostat to maintain a consistent temperature, as temperature can affect retention times in reversed-phase chromatography.[5]

    • Ensure the column is adequately equilibrated with the mobile phase before each injection (a minimum of 10 column volumes is recommended).[4]

C. Recommended HPLC Protocol

This protocol provides a robust starting point for the analysis of N-Isopropyl 4-bromo-3-methoxybenzamide.

Parameter Recommendation
HPLC System Standard HPLC or UHPLC with PDA or UV detector[1]
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 271 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
D. Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18) A->B C Initial Gradient Run (Acetonitrile/Water) B->C D Evaluate Peak Shape & Retention C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E Tailing or Poor Retention F Refine Gradient or Switch to Isocratic D->F Good Initial Separation E->F G Method Validation (ICH Guidelines) F->G

Caption: A logical workflow for developing a robust HPLC method.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including N-Isopropyl 4-bromo-3-methoxybenzamide and its potential impurities.

A. FAQs - GC-MS Analysis

Q1: Is N-Isopropyl 4-bromo-3-methoxybenzamide suitable for GC-MS analysis?

A1: Yes, with its molecular weight of 272.14 g/mol , this compound is amenable to GC-MS analysis.[6][7] However, derivatization may be necessary to improve its volatility and chromatographic behavior.[8]

Q2: Why would I need to derivatize my sample for GC-MS?

A2: Derivatization is often employed in GC/MS to reduce the polarity of analytes and facilitate chromatographic separation.[8] For benzamides, derivatization can also lead to more characteristic mass spectra, aiding in structural elucidation of unknown impurities.[9]

Q3: How can I differentiate between regioisomers using GC-MS?

A3: While electron ionization (EI) mass spectra of regioisomers can be very similar, differentiation is often possible through careful chromatographic separation or by using tandem mass spectrometry (GC-MS/MS).[10] Chemical ionization (CI) can also provide different fragmentation patterns that may help distinguish between isomers.[10]

B. GC-MS Troubleshooting Guide

Problem: Poor Peak Shape or Broad Peaks

  • Potential Cause: Active sites in the GC inlet or column, or a non-volatile residue buildup.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner and septum.

    • Condition the column according to the manufacturer's instructions.

    • Consider derivatization to block active functional groups.

Problem: No Peak Detected

  • Potential Cause: The compound may not be volatile enough under the current conditions, or it may be degrading in the hot injector.

  • Troubleshooting Steps:

    • Increase the injector and oven temperatures incrementally.

    • Try a splitless injection to increase the amount of analyte reaching the column.

    • If degradation is suspected, lower the injector temperature.

    • Confirm the compound's presence with a direct injection into the mass spectrometer if possible.

C. Recommended GC-MS Protocol (Hypothetical)
Parameter Recommendation
GC System Standard GC with a mass selective detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless[10]
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Scan Range 40-400 m/z[10]
D. Troubleshooting Logic for GC-MS

GCMS_Troubleshooting Start Problem Identified A Poor Peak Shape Start->A B No Peak Start->B C Check for Active Sites (Inlet, Column) A->C E Increase Temperatures (Inlet, Oven) B->E D Consider Derivatization C->D G Solution Found D->G F Check for Degradation E->F F->G

Caption: A decision tree for troubleshooting common GC-MS issues.

III. Stability Indicating Method Development & Forced Degradation

Developing a stability-indicating analytical method is crucial to ensure that any degradation products formed during the shelf-life of the drug substance can be detected.[11] This involves subjecting the drug to stress conditions to induce degradation.[12]

A. FAQs - Forced Degradation Studies

Q1: What are forced degradation studies and why are they necessary?

A1: Forced degradation studies are used to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[12] These studies help to identify potential degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[13][14]

Q2: What stress conditions should I apply to N-Isopropyl 4-bromo-3-methoxybenzamide?

A2: Typical stress conditions include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[15] For hydrolysis, subjecting the drug to various concentrations of acid and alkali is a common practice.[15] For oxidative stress, hydrogen peroxide (3-30%) is often used.[15]

Q3: How much degradation should I aim for in these studies?

A3: The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[13] This allows for the detection and characterization of degradation products without completely consuming the parent compound.

B. Forced Degradation Protocol
Stress Condition Recommended Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 12 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 105°C for 48 hours (solid state)
Photolytic Expose to UV (200 Wh/m²) and visible light (1.2 million lux hours)[15]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of N-Isopropyl 4-bromo-3-methoxybenzamide and the elucidation of the structure of any unknown impurities or degradation products.

A. FAQs - NMR Analysis

Q1: What typical NMR spectra should I acquire for structural confirmation?

A1: For routine structural confirmation, ¹H NMR and ¹³C NMR are essential.[16] The ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR will show the number of different carbon environments.

Q2: What solvent should I use for NMR analysis?

A2: Deuterated chloroform (CDCl₃) is a common and suitable solvent for benzamide derivatives.[16][17]

Q3: How can NMR help in identifying impurities?

A3: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of the proton signals can be used to estimate the relative amounts of the main compound and the impurities. For more complex structures, 2D NMR techniques like COSY and HSQC can be employed to determine the connectivity of atoms.

References

  • 1020252-77-0| Chemical Name : N-Isopropyl 4-bromo-3-methylbenzamide | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-Isopropyl 4-bromo-3-methoxybenzamide - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

  • Inoue, H., Negishi, S., Nakazono, Y., Iwata, Y. T., Tsujikawa, K., Ohtsuru, O., Miyamoto, K., Yamashita, T., & Kasuya, F. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 125–132. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Jones, M. D. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. PubMed. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881–894. [Link]

  • 4-Bromo-N-isopropylbenzamide - SpectraBase. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. [Link]

  • (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2015). ResearchGate. [Link]

  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881–894. [Link]

  • Mass spectra of the metabolites identified in the present study: (A) N-TFA derivative of 2C-B. (n.d.). ResearchGate. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2019). ResearchGate. [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2003). Semantic Scholar. [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of chromatographic science, 46(5), 375–380. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • CAS No: 1072944-42-3| Chemical Name : N-Isopropyl 4-bromo-3-methoxybenzamide. (n.d.). Pharmaffiliates. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 23, 2026, from [Link]

  • N,N-Diisopropyl 4-bromo-3-methoxybenzamide, 98% Purity, C14H20BrNO2, 25 grams. (n.d.). Retrieved January 23, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • N-Isopropyl 4-bromo-2-methoxybenzamide, 96% Purity, C11H14BrNO2, 25 grams. (n.d.). Retrieved January 23, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of N-Isopropyl 4-bromo-3-methoxybenzamide

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and critical. N-Isopropyl 4-bromo-3-methoxybenzamide, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and critical. N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide, represents a compound of interest with an as-yet uncharacterized mechanism of action. This guide provides a comprehensive framework for elucidating its biological activity, comparing it with established alternatives, and offering robust experimental protocols for validation. Drawing from extensive experience in small molecule characterization, this document emphasizes a logical, evidence-based approach to mechanistic validation.

While the precise molecular target of N-Isopropyl 4-bromo-3-methoxybenzamide is currently unknown, the broader class of substituted benzamides has demonstrated a wide range of biological activities. Published research on structurally related compounds suggests several plausible mechanisms of action, including kinase inhibition, modulation of viral proteases, and interference with viral replication machinery. This guide will explore these hypothesized mechanisms, presenting a clear roadmap for their experimental validation.

Hypothesis 1: N-Isopropyl 4-bromo-3-methoxybenzamide as a Kinase Inhibitor, Potentially Targeting FGFR1

Several 4-bromo-benzamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[1] This makes the FGFR1 signaling pathway a primary candidate for investigation.

Experimental Validation Workflow

A tiered approach, from broad, unbiased screening to specific, target-focused assays, is essential for validating a hypothesized kinase inhibitor.

Tier 1: Initial Target Deconvolution and Kinome Profiling

The initial step is to ascertain whether N-Isopropyl 4-bromo-3-methoxybenzamide interacts with protein kinases and to identify which ones.

  • Proteome-Wide Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2][3][4] A shift in the melting temperature of a protein in the presence of the compound suggests a direct interaction.

  • Kinome Profiling Services: Submitting the compound to a commercial kinome profiling service provides a broad screen against a large panel of kinases (often over 300).[5][6][7][8][9] This will rapidly identify potential kinase targets and assess the compound's selectivity.

Experimental Protocol: Proteome-Wide Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known FGFR1 amplification) to ~80% confluency. Treat the cells with N-Isopropyl 4-bromo-3-methoxybenzamide at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Gradient: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce thermal denaturation of proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for analysis by mass spectrometry (e.g., through tryptic digestion and tandem mass tag labeling).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the relative protein abundance against temperature for each protein to generate melting curves. A shift in the melting curve for a specific protein in the presence of the compound indicates a stabilizing or destabilizing interaction.

Tier 2: Biochemical Validation of Direct Target Inhibition

Once a primary kinase target, such as FGFR1, is identified, the direct inhibitory activity must be quantified.

  • In Vitro Kinase Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinase. This is crucial for determining the IC50 value, a measure of the compound's potency.

Experimental Protocol: In Vitro FGFR1 Kinase Assay (e.g., using a fluorescence-based method)

  • Reagents:

    • Recombinant human FGFR1 kinase domain.

    • Kinase buffer (containing ATP and MgCl2).

    • Fluorescently labeled peptide substrate for FGFR1.

    • N-Isopropyl 4-bromo-3-methoxybenzamide and a known FGFR1 inhibitor (e.g., PD173074) as a positive control.

  • Assay Procedure:

    • Prepare a serial dilution of N-Isopropyl 4-bromo-3-methoxybenzamide and the positive control.

    • In a microplate, combine the FGFR1 enzyme, the peptide substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Tier 3: Cellular Assays to Confirm On-Target Activity

Demonstrating that the compound inhibits the target kinase within a living cell is a critical validation step.

  • Western Blot Analysis of Downstream Signaling: Inhibition of FGFR1 should lead to a decrease in the phosphorylation of its downstream signaling effectors, such as FRS2, PLCγ, and ERK.

  • Cell Proliferation/Viability Assays: In cancer cell lines dependent on FGFR1 signaling, an effective inhibitor should reduce cell proliferation and viability.

Experimental Protocol: Western Blot for Phospho-FGFR1 Downstream Targets

  • Cell Culture and Treatment: Seed a cell line with amplified FGFR1 (e.g., NCI-H1581) and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate with FGF2 to activate the FGFR1 pathway. Treat the cells with different concentrations of N-Isopropyl 4-bromo-3-methoxybenzamide.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of FGFR1, FRS2, PLCγ, and ERK, as well as antibodies for the total protein levels as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream targets.

Comparison with Alternatives

To contextualize the performance of N-Isopropyl 4-bromo-3-methoxybenzamide, it is essential to compare its hypothetical activity with well-characterized FGFR1 inhibitors.

FeatureN-Isopropyl 4-bromo-3-methoxybenzamide (Hypothetical)Dovitinib (TKI258)PD173074
Mechanism of Action ATP-competitive FGFR1 inhibitorMulti-kinase inhibitor (including FGFR, VEGFR, PDGFR)[1]Selective, ATP-competitive FGFR1 inhibitor[1]
FGFR1 IC50 To be determined~8 nM~25 nM[10]
Kinase Selectivity To be determined (Kinome screen)BroadHigh for FGFR1
Cellular Potency To be determined (e.g., inhibition of p-ERK)Potent inhibition of FGFR1-dependent cell proliferationPotent inhibition of FGFR1 signaling in cells
Visualizing the Workflow and Pathway

FGFR1_Validation_Workflow cluster_tier1 Tier 1: Target Discovery cluster_tier2 Tier 2: Biochemical Validation cluster_tier3 Tier 3: Cellular Validation CETSA Proteome-Wide CETSA Kinome Kinome Profiling CETSA->Kinome Suggests Kinase Target Biochem In Vitro Kinase Assay (Determine IC50) Kinome->Biochem Identifies FGFR1 as a hit WB Western Blot (Downstream Signaling) Biochem->WB Confirms direct inhibition Prolif Cell Proliferation Assay WB->Prolif Links target inhibition to cellular phenotype

Caption: Tiered experimental workflow for validating a hypothesized kinase inhibitor.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds and activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Phosphorylates Compound N-Isopropyl 4-bromo-3-methoxybenzamide (Hypothesized Inhibitor) Compound->FGFR1 Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF PI3K_AKT PI3K-AKT Proliferation & Survival PLCg->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway and the hypothesized point of inhibition.

Hypothesis 2: N-Isopropyl 4-bromo-3-methoxybenzamide as a Viral Protease Inhibitor (e.g., SARS-CoV-2 PLpro)

The benzamide scaffold is present in inhibitors of various proteases. Given the ongoing interest in antivirals, investigating the potential of N-Isopropyl 4-bromo-3-methoxybenzamide to inhibit a viral protease like the Papain-like protease (PLpro) of SARS-CoV-2 is a relevant line of inquiry.

Experimental Validation Workflow

Tier 1: Initial Enzymatic Screening

  • In Vitro Protease Inhibition Assay: A direct biochemical assay to measure the inhibition of purified SARS-CoV-2 PLpro.

Experimental Protocol: In Vitro SARS-CoV-2 PLpro Inhibition Assay (FRET-based)

  • Reagents:

    • Recombinant SARS-CoV-2 PLpro.

    • Fluorogenic peptide substrate containing a PLpro cleavage site flanked by a FRET pair (e.g., Förster resonance energy transfer).

    • N-Isopropyl 4-bromo-3-methoxybenzamide and a known PLpro inhibitor as a positive control.

  • Assay Procedure:

    • In a microplate, combine the PLpro enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the FRET-based substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Cleavage of the substrate separates the FRET pair, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the percentage of inhibition at each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Tier 2: Cellular Antiviral Activity

  • Antiviral Assay in a Relevant Cell Line: This assay determines if the compound can inhibit viral replication in a cellular context.

Experimental Protocol: SARS-CoV-2 Antiviral Assay

  • Cell Culture and Infection: Seed a susceptible cell line (e.g., Vero E6) in a 96-well plate. Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of N-Isopropyl 4-bromo-3-methoxybenzamide.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • CPE Assay: Visually score the cytopathic effect (CPE) in each well.

    • qRT-PCR: Measure the amount of viral RNA in the cell supernatant.

    • Immunofluorescence: Stain for viral antigens within the cells.

  • Data Analysis: Determine the EC50 (the concentration at which 50% of viral replication is inhibited). Also, perform a cytotoxicity assay in parallel on uninfected cells to determine the CC50 (the concentration at which 50% of the cells are killed) and calculate the selectivity index (SI = CC50/EC50).

Comparison with Alternatives
FeatureN-Isopropyl 4-bromo-3-methoxybenzamide (Hypothetical)GRL-0617
Mechanism of Action SARS-CoV-2 PLpro inhibitorNon-covalent inhibitor of SARS-CoV-2 PLpro
PLpro IC50 To be determined~2.5 µM
Antiviral EC50 To be determined~20 µM
Selectivity Index (SI) To be determined>5
Visualizing the Workflow and Viral Life Cycle

PLpro_Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation Protease_Assay In Vitro PLpro Assay (Determine IC50) Antiviral_Assay Antiviral Assay (Determine EC50 & SI) Protease_Assay->Antiviral_Assay Confirms direct inhibition and guides cellular studies

Caption: Workflow for validating a hypothesized viral protease inhibitor.

Hypothesis 3: N-Isopropyl 4-bromo-3-methoxybenzamide as a Hepatitis B Virus (HBV) Replication Inhibitor

Certain benzamide derivatives have shown activity against Hepatitis B Virus (HBV) replication. This suggests a potential mechanism of action for N-Isopropyl 4-bromo-3-methoxybenzamide in interfering with the HBV life cycle.

Experimental Validation Workflow

Tier 1: Cellular Screening for Anti-HBV Activity

  • HBV Replication Assay: This is the primary screen to determine if the compound has any effect on HBV replication in a relevant cell culture model.

Experimental Protocol: HBV Replication Assay in HepG2.2.15 Cells

  • Cell Culture: Culture HepG2.2.15 cells, which stably express HBV, in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of N-Isopropyl 4-bromo-3-methoxybenzamide and a known HBV inhibitor (e.g., Entecavir) as a positive control for several days.

  • Quantification of HBV Replication:

    • Supernatant HBV DNA: Collect the cell culture supernatant and quantify the amount of HBV DNA using quantitative PCR (qPCR).

    • Intracellular HBV DNA: Lyse the cells and extract intracellular DNA to quantify HBV replicative intermediates by qPCR.

    • HBeAg/HBsAg Secretion: Measure the levels of secreted HBV e-antigen (HBeAg) and surface antigen (HBsAg) in the supernatant by ELISA.

  • Data Analysis: Determine the EC50 for the reduction of HBV DNA, HBeAg, and HBsAg. Conduct a parallel cytotoxicity assay to determine the CC50 and calculate the selectivity index.

Tier 2: Mechanism of Action Deconvolution

If the compound inhibits HBV replication, the next step is to identify the specific stage of the viral life cycle that is affected. This could involve assays for:

  • HBV Entry

  • covalently closed circular DNA (cccDNA) formation

  • HBV RNA transcription

  • Reverse transcriptase activity

  • Capsid assembly

Comparison with Alternatives
FeatureN-Isopropyl 4-bromo-3-methoxybenzamide (Hypothetical)Entecavir
Mechanism of Action To be determinedNucleoside analog inhibitor of HBV reverse transcriptase[11]
Anti-HBV EC50 To be determined~4 nM
Selectivity Index (SI) To be determined>1000
Visualizing the HBV Life Cycle and Potential Inhibition Points

HBV_Life_Cycle Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA Formation Uncoating->cccDNA Transcription Transcription cccDNA->Transcription Translation Translation Transcription->Translation Capsid_Assembly Capsid Assembly Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Release Virion Release Reverse_Transcription->Virion_Release Compound N-Isopropyl 4-bromo-3-methoxybenzamide (Possible Inhibition Points) Compound->Entry Compound->cccDNA Compound->Capsid_Assembly Compound->Reverse_Transcription

Caption: Simplified HBV life cycle with potential points of inhibition by a novel compound.

Conclusion

The validation of a novel compound's mechanism of action is a cornerstone of drug discovery and chemical biology. For N-Isopropyl 4-bromo-3-methoxybenzamide, a systematic and hypothesis-driven approach is paramount. By leveraging a combination of unbiased screening techniques and targeted biochemical and cellular assays, researchers can efficiently elucidate its molecular target and biological function. The comparative framework presented in this guide, alongside detailed experimental protocols, provides a robust strategy for characterizing this and other novel small molecules, ultimately paving the way for the development of new and effective therapeutics.

References

  • Dovitinib (TKI258) - Selleckchem.

  • PD173074 - Selleckchem.

  • GRL-0617 - Cayman Chemical.

  • Entecavir - PubChem.

  • Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC.

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - eLife.

  • Kinome Profiling - Oncolines B.V.

  • Kinase Selectivity Profiling Services - Promega Corporation.

  • KinomeView Profiling | Cell Signaling Technology.

  • Kinase Panel Profiling I Pharmaron CRO Services.

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling | PNAS.

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Comparative

A Comparative Guide to the Biological Efficacy of N-Isopropyl 4-bromo-3-methoxybenzamide Derivatives

For researchers, scientists, and professionals in drug development, the benzamide scaffold represents a privileged structure, serving as a foundation for a multitude of therapeutic agents. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzamide scaffold represents a privileged structure, serving as a foundation for a multitude of therapeutic agents. This guide provides a comparative analysis of the potential biological efficacy of N-Isopropyl 4-bromo-3-methoxybenzamide derivatives. While direct experimental data for this specific class of molecules is emerging, we can infer their potential activities and guide future research by examining the extensive literature on structurally related benzamide analogues. This document synthesizes established findings on anticancer, antimicrobial, and other biological activities of substituted benzamides to provide a predictive framework and detailed experimental methodologies for the investigation of N-Isopropyl 4-bromo-3-methoxybenzamide derivatives.

The Benzamide Core: A Versatile Pharmacophore

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The biological profile of a benzamide derivative is intricately dictated by the nature and position of substituents on the aromatic ring and the amide nitrogen. The subject of this guide, the N-Isopropyl 4-bromo-3-methoxybenzamide scaffold, possesses a unique combination of a halogen (bromo), an electron-donating group (methoxy), and a moderately bulky lipophilic group on the amide nitrogen (isopropyl). These features are pivotal in defining its potential interactions with biological targets.

Comparative Analysis of Biological Activities of Substituted Benzamides

To predict the potential therapeutic applications of N-Isopropyl 4-bromo-3-methoxybenzamide derivatives, we will compare them with other well-characterized benzamide classes.

Anticancer Activity: A Multifaceted Approach

The benzamide core is a recurring motif in a variety of anticancer agents, each with a distinct mechanism of action. The efficacy of these compounds is highly dependent on their substitution patterns.

  • Tubulin Polymerization Inhibitors: A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1] One notable compound, 20b, displayed significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[1]

  • PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition is a promising cancer therapy strategy. Certain benzamide derivatives have been developed as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range and demonstrating selectivity for cancer cells over normal cells.[2]

  • Androgen Receptor (AR) Antagonists: In prostate cancer, the interaction between the androgen receptor and coactivator proteins is critical for tumor growth. Bis-benzamide derivatives have been designed to inhibit this interaction, with one potent compound showing an IC50 value of 16 nM in prostate cancer cells.[3] A structure-activity relationship study revealed that a nitro group at the N-terminus of the bis-benzamide was essential for its biological activity.[3]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are crucial in the epigenetic regulation of gene expression and are validated targets in oncology. Benzamide derivatives have been investigated as HDAC inhibitors, which can lead to cell cycle arrest and apoptosis.[4]

  • Inducers of Apoptosis via ROS: Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and apoptosis.[5] A recently synthesized benzamide derivative, BJ-13, showed potent antiproliferative activity in gastric cancer cells through this mechanism.[5]

Table 1: Comparative Anticancer Activity of Various Benzamide Derivatives

Benzamide Derivative ClassMechanism of ActionExample CompoundPotency (IC50)Target Cancer Type(s)Reference
N-BenzylbenzamidesTubulin Polymerization Inhibition20b12-27 nMVarious[1]
Phenylacetamidophenyl BenzamidesPARP-1 Inhibition13f0.30 µM (HCT116)Colorectal Cancer[2]
Bis-BenzamidesAR-Coactivator Interaction Inhibition14d16 nMProstate Cancer[3]
General BenzamidesROS-mediated ApoptosisBJ-13Not specifiedGastric Cancer[5]
Antimicrobial Activity: A Renewed Focus

With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. The benzamide scaffold has also shown promise in this area.

  • Antibacterial Activity: Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria, with MIC values in the range of 2.5–5.0 mg/mL.[6] The presence of a bromine atom in the structure is a noteworthy feature shared with our topic compound. Furthermore, the antimicrobial properties of flavonoids are enhanced by the presence of bromine or chlorine atoms.[7]

  • Antifungal and Larvicidal Activity: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good fungicidal activity against a panel of eight fungi at 50 mg/L.[8][9][10] Some of these compounds also exhibited potent larvicidal activity against mosquito larvae.[8][9][10]

Table 2: Comparative Antimicrobial Activity of Substituted Benzamides

Benzamide Derivative ClassActivity TypeTarget Organism(s)Potency (MIC/Concentration)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamidesAntibacterialGram-positive bacteria2.5–5.0 mg/mL[6]
Pyridine-linked 1,2,4-oxadiazole BenzamidesAntifungalBotrytis cinereal, others90.5% inhibition at 50 mg/L[8][9][10]
Pyridine-linked 1,2,4-oxadiazole BenzamidesLarvicidalMosquito larvae100% activity at 10 mg/L[8][9][10]

Proposed Mechanisms of Action for N-Isopropyl 4-bromo-3-methoxybenzamide Derivatives

Based on the comparative analysis, we can propose several potential mechanisms of action for N-Isopropyl 4-bromo-3-methoxybenzamide derivatives that warrant experimental investigation.

Anticancer Mechanism

The combination of a bromo and a methoxy group on the benzamide ring could lead to interactions with various anticancer targets. The N-isopropyl group will influence the compound's lipophilicity and steric profile, which is critical for target binding. A plausible hypothesis is the induction of apoptosis through ROS generation, a mechanism observed in other substituted benzamides.

anticancer_mechanism cluster_cell Cancer Cell Derivative N-Isopropyl 4-bromo- 3-methoxybenzamide Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress ROS Increased ROS Mitochondria->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Proposed ROS-mediated apoptotic pathway.

Antimicrobial Mechanism

The presence of a bromine atom suggests potential antimicrobial activity. Halogenated compounds can disrupt microbial cell membranes and interfere with essential enzymatic processes. The methoxy group could further modulate this activity.

antimicrobial_mechanism Derivative N-Isopropyl 4-bromo- 3-methoxybenzamide Derivative Membrane Bacterial Cell Membrane Disruption Derivative->Membrane Enzyme Essential Enzyme Inhibition Derivative->Enzyme Death Bacterial Cell Death Membrane->Death Enzyme->Death

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of N-Isopropyl 4-bromo-3-methoxybenzamide derivatives, a series of well-established in vitro assays should be conducted.

In Vitro Anticancer Activity Assessment

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the N-Isopropyl 4-bromo-3-methoxybenzamide derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

This assay quantifies the induction of apoptosis by the test compounds.

Protocol:

  • Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Activity Assessment

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the N-Isopropyl 4-bromo-3-methoxybenzamide derivatives in a 96-well microtiter plate containing appropriate broth media.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of N-Isopropyl 4-bromo-3-methoxybenzamide derivatives is not yet available in the public domain, a comprehensive analysis of the activities of structurally related benzamides provides a strong foundation for future research. The presence of the bromo and methoxy substituents, along with the N-isopropyl group, suggests a high potential for both anticancer and antimicrobial activities.

The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to systematically investigate this promising class of compounds. Future studies should focus on synthesizing a library of these derivatives with variations in the substitution pattern to establish a clear structure-activity relationship. In vivo studies will then be crucial to validate the therapeutic potential of the most promising candidates.

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  • Asr, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6668. [Link]

  • Kumar, P., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1318-1324. [Link]

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Validation

A Guide to Characterizing the Cross-Reactivity of N-Isopropyl 4-bromo-3-methoxybenzamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. While a molecule may show high potency for its intended target, its interactions with other proteins—known as off-target effects or cross-reactivity—can lead to unforeseen toxicities or a dilution of its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3) as a case study.

Publicly available data on the specific biological targets and cross-reactivity profile of N-Isopropyl 4-bromo-3-methoxybenzamide is scarce.[1][2] However, the benzamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational molecules. Derivatives of benzamides have been shown to interact with a wide range of protein classes, including kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes.[3][4][5] This structural precedent strongly suggests that a thorough investigation into the cross-reactivity of N-Isopropyl 4-bromo-3-methoxybenzamide is not just prudent, but essential.

This guide will not present a simple data sheet. Instead, it will lay out a strategic, multi-phased experimental plan to systematically profile the selectivity of N-Isopropyl 4-bromo-3-methoxybenzamide. We will delve into the causality behind the choice of experiments, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data.

Phase 1: Broad Spectrum Kinase Profiling

Given that the kinome is one of the most common off-target families for small molecule drugs, a broad kinase screen is the logical first step in assessing cross-reactivity.[6] Commercial services offer comprehensive panels that can test a compound's activity against hundreds of kinases in a single, high-throughput experiment.[7]

The primary goal of this phase is to identify any potential "red flags"—significant inhibition of kinases that could lead to toxicity or confound the interpretation of phenotypic data. A radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is often considered the gold standard due to its direct nature and broad applicability across the kinome.[8]

Hypothetical Kinase Profiling Data

Below is an example of how data from a broad kinase screen for N-Isopropyl 4-bromo-3-methoxybenzamide at a concentration of 10 µM might be presented.

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine Kinase FGFR185%
ABL115%
SRC8%
Serine/Threonine Kinase BRAF62%
p38α (MAPK14)5%
CDK23%
Lipid Kinase PI3Kα7%

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, FGFR1 and BRAF emerge as potential off-targets worthy of further investigation. The low level of inhibition for other kinases suggests a degree of selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a representative radiometric kinase assay.

1. Reagents and Materials:

  • N-Isopropyl 4-bromo-3-methoxybenzamide (test compound)

  • Recombinant human kinases (e.g., FGFR1, BRAF)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) for FGFR1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation fluid and counter

2. Procedure:

  • Prepare a 10 mM stock solution of N-Isopropyl 4-bromo-3-methoxybenzamide in DMSO.

  • Create a series of dilutions of the test compound in kinase reaction buffer.

  • In a 96-well plate, add 10 µL of the diluted compound to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 20 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP at a concentration close to the Kₘ for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phase 2: Cellular Target Engagement Confirmation

While in vitro assays are excellent for initial screening, they do not always reflect a compound's activity in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in intact cells.[9][10][11] The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[12][13]

Based on our hypothetical kinase profiling data, we would use CETSA to confirm whether N-Isopropyl 4-bromo-3-methoxybenzamide engages FGFR1 and BRAF in a cellular context.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection cell_culture Culture cells expressing target proteins (e.g., HUVEC for FGFR1) treatment Treat cells with N-Isopropyl 4-bromo-3-methoxybenzamide or vehicle cell_culture->treatment heating Heat cell suspensions to a range of temperatures treatment->heating lysis Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation Centrifuge to separate soluble and precipitated proteins lysis->centrifugation detection Analyze soluble fraction by Western Blot or other methods centrifugation->detection quantification Quantify target protein levels detection->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data

The results of a CETSA experiment are typically presented as "melting curves," which show the amount of soluble protein remaining at different temperatures.

Temperature (°C)Soluble FGFR1 (% of 37°C) - VehicleSoluble FGFR1 (% of 37°C) - Compound
37100100
459598
508092
5550 (Tm)85
602065 (Tm)
65530

This data is hypothetical and for illustrative purposes only. Tm = melting temperature.

This hypothetical data shows a significant shift in the melting temperature (Tm) of FGFR1 in the presence of the compound, indicating direct target engagement in the cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

1. Reagents and Materials:

  • Cell line endogenously expressing the target protein (e.g., a cell line with known FGFR1 expression).

  • Cell culture medium and supplements.

  • N-Isopropyl 4-bromo-3-methoxybenzamide.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., Triton X-100 based).

  • Antibodies for Western blotting (primary antibody against the target protein, secondary HRP-conjugated antibody).

  • SDS-PAGE and Western blotting equipment.

2. Procedure:

  • Culture cells to ~80% confluency.

  • Harvest the cells and resuspend them in culture medium.

  • Treat the cell suspension with the test compound at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.[9]

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples in a PCR machine for 3 minutes at a range of temperatures (e.g., from 37°C to 70°C).[9]

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of the target protein in the soluble fraction by Western blot.

3. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Normalize the intensity of each band to the 37°C sample for both the vehicle and compound-treated groups.

  • Plot the normalized intensities against the temperature to generate melting curves.

  • Determine the melting temperature (Tm) for each condition. A significant shift in Tm between the vehicle and compound-treated samples indicates target engagement.

Phase 3: Unbiased Off-Target Identification

While kinase profiling and CETSA are excellent for evaluating known or hypothesized targets, they do not identify novel, unanticipated off-targets. For a comprehensive understanding of a compound's cross-reactivity, an unbiased approach such as affinity chromatography coupled with mass spectrometry can be employed.[14][15][16]

In this technique, a derivative of N-Isopropyl 4-bromo-3-methoxybenzamide is synthesized with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Visualizing the Affinity Chromatography Workflow

Affinity_Chromatography_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification synthesis Synthesize an analog of the compound with a linker and biotin tag immobilization Immobilize the biotinylated probe on streptavidin beads synthesis->immobilization incubation Incubate beads with cell lysate immobilization->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution ms_analysis Identify proteins by LC-MS/MS elution->ms_analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Conclusion

References

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • PubMed. (n.d.). Protein kinase profiling assays: a technology review. Retrieved from [Link]

  • National Institutes of Health. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • National Institutes of Health. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central. (2013, February 26). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cross-reactivity among drugs: Clinical problems | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2022, July 20). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Testing for Drug Hypersensitivity Syndromes. Retrieved from [Link]

  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • CONICET. (n.d.). N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • YouTube. (2024, September 4). A New Approach for Identifying Drug Interactions. Retrieved from [Link]

  • ACS Publications. (2023, July 16). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis | Langmuir. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Reaction Biology. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis and Purity Confirmation of N-Isopropyl 4-bromo-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural formal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural formality; it is the bedrock upon which reliable and reproducible data is built. This guide provides an in-depth technical comparison of methodologies for the synthesis and purity validation of N-Isopropyl 4-bromo-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry. We will explore a robust synthetic route, contrast it with a viable alternative, and detail the critical analytical techniques required to establish its purity with a high degree of confidence.

The Imperative of Purity in Preclinical Research

Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities. The precise arrangement of substituents on the aromatic ring can significantly influence a molecule's pharmacological profile. Consequently, even minor impurities, such as regioisomers or unreacted starting materials, can lead to misleading biological data, potentially derailing a promising research program. This guide, therefore, emphasizes a self-validating system of synthesis and analysis to ensure the integrity of the target compound.

Comparative Synthesis Strategies for N-Isopropyl 4-bromo-3-methoxybenzamide

The most direct and widely employed method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine. We will detail this primary approach and contrast it with an alternative involving an acid chloride intermediate.

Method 1: Direct Amide Coupling (EDC/HOBt)

This method stands as a cornerstone of modern amide synthesis due to its mild reaction conditions and the high yields it typically affords. The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), facilitates the formation of the amide bond with minimal side reactions.

Causality of Experimental Choices:

  • EDC (Carbodiimide): This reagent activates the carboxylic acid group of 4-bromo-3-methoxybenzoic acid, making it susceptible to nucleophilic attack by the amine.

  • HOBt (Activating Agent): HOBt is crucial for suppressing racemization (if chiral centers are present) and minimizing the formation of an unreactive N-acylurea byproduct that can arise from the reaction of the activated carboxylic acid with another molecule of EDC.

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent (DMF or DCM): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen for their ability to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: Direct Amide Coupling

  • Reaction Setup: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add isopropylamine (1.1 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Method 2: Acid Chloride Formation Followed by Amination

An alternative, more classical approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to acid chlorides. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture, as water will hydrolyze the acid chloride back to the carboxylic acid.

Experimental Protocol: Acid Chloride Route

  • Acid Chloride Formation: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF, followed by the slow addition of oxalyl chloride (1.5 eq) at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amination: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of isopropylamine (2.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Reaction and Work-up: Stir the reaction at room temperature for 1-2 hours. Then, proceed with a similar aqueous work-up as described in Method 1.

  • Purification: Purify the crude product by flash column chromatography.

Comparison of Synthetic Routes
FeatureMethod 1: Direct Amide Coupling (EDC/HOBt)Method 2: Acid Chloride Route
Reaction Conditions Mild, one-pot procedureHarsher, two-step process
Reagent Handling Solid, relatively stable reagentsCorrosive and moisture-sensitive reagents (SOCl₂/(COCl)₂)
Byproducts Water-soluble urea and HOBt byproductsGaseous byproducts (SO₂, HCl, CO, CO₂) and triethylamine hydrochloride
Substrate Scope Broad, tolerant of many functional groupsLess tolerant of sensitive functional groups
Yield & Purity Generally high yields and purityCan also provide high yields, but may require more rigorous purification

Workflow for Synthesis and Purity Confirmation

G cluster_synthesis Synthesis cluster_analysis Purity Confirmation start 4-bromo-3-methoxybenzoic acid + Isopropylamine coupling Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) start->coupling product Crude N-Isopropyl 4-bromo-3-methoxybenzamide coupling->product workup Aqueous Work-up purification Flash Column Chromatography workup->purification pure_product Pure N-Isopropyl 4-bromo-3-methoxybenzamide purification->pure_product product->workup nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr Structural Confirmation ms Mass Spectrometry (MS) pure_product->ms Molecular Weight Verification hplc HPLC Analysis pure_product->hplc Quantitative Purity final_confirm Purity Confirmed (>95%) nmr->final_confirm ms->final_confirm hplc->final_confirm

Caption: Workflow for the synthesis and purity confirmation of N-Isopropyl 4-bromo-3-methoxybenzamide.

A Multi-pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy

  • Expected Signals: The ¹H NMR spectrum of N-Isopropyl 4-bromo-3-methoxybenzamide is expected to show distinct signals for the aromatic protons, the methoxy group protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed fingerprint of the molecule.

  • Purity Assessment: The absence of signals corresponding to starting materials or common byproducts (e.g., N-acylurea from the EDC coupling) is a strong indicator of purity.

¹³C NMR Spectroscopy

  • Expected Signals: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the isopropyl carbons.

  • Structural Confirmation: The chemical shifts of these signals are highly diagnostic and provide definitive confirmation of the carbon skeleton.

Predicted ¹H and ¹³C NMR Data for N-Isopropyl 4-bromo-3-methoxybenzamide

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Isopropyl -CH₃~1.2 (d, 6H)~22
Methoxy -OCH₃~3.9 (s, 3H)~56
Isopropyl -CH~4.2 (sept, 1H)~42
Amide -NH~6.0 (br s, 1H)-
Aromatic C-H~7.2-7.6 (m, 3H)~110-135
Aromatic C-Br-~115
Aromatic C-O-~155
Carbonyl C=O-~165

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary depending on the solvent and instrument used.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its elemental composition.

  • Expected Molecular Ion: For N-Isopropyl 4-bromo-3-methoxybenzamide (C₁₁H₁₄BrNO₂), the expected monoisotopic mass is approximately 271.02 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak with nearly equal intensity.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is the premier technique for the quantitative assessment of purity. By separating the target compound from any impurities, it allows for the determination of purity as a percentage of the total peak area.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is a good starting point for method development.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is commonly used.

  • Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for most research applications.

Analytical Workflow for Purity Determination

G cluster_primary Primary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_chromatographic Chromatographic Purity start Synthesized and Purified N-Isopropyl 4-bromo-3-methoxybenzamide tlc TLC Analysis (Single Spot) start->tlc mp Melting Point (Sharp Range) start->mp nmr_h ¹H NMR tlc->nmr_h mp->nmr_h nmr_c ¹³C NMR nmr_h->nmr_c Corroborate Structure ms_spec Mass Spectrometry nmr_c->ms_spec Confirm Molecular Formula hplc_analysis HPLC Analysis ms_spec->hplc_analysis Quantify Purity conclusion Purity Confirmed hplc_analysis->conclusion

Caption: A comprehensive analytical workflow for confirming the purity of N-Isopropyl 4-bromo-3-methoxybenzamide.

Conclusion: A Commitment to Scientific Rigor

The synthesis and purity confirmation of N-Isopropyl 4-bromo-3-methoxybenzamide, like any compound destined for biological evaluation, demands a meticulous and multi-faceted approach. By selecting a robust synthetic strategy and employing a suite of orthogonal analytical techniques, researchers can ensure the integrity of their materials and the validity of their subsequent findings. This guide provides a framework for such a process, emphasizing not just the "how" but also the "why" behind each experimental choice, thereby empowering scientists to proceed with confidence in their chemical entities.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. (n.d.). Retrieved January 23, 2026, from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-Isopropyl 4-bromo-3-methoxybenzamide

Hazard Assessment: An Evidence-Based Approach Due to the lack of a dedicated MSDS for N-Isopropyl 4-bromo-3-methoxybenzamide, our hazard assessment is predicated on data from similar chemical structures, including bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Due to the lack of a dedicated MSDS for N-Isopropyl 4-bromo-3-methoxybenzamide, our hazard assessment is predicated on data from similar chemical structures, including brominated and methoxylated benzamide derivatives. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to assume that N-Isopropyl 4-bromo-3-methoxybenzamide may exhibit similar toxicological properties.

Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes may lead to significant irritation, redness, and discomfort.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1][5]

It is crucial to handle this compound with the appropriate engineering controls and personal protective equipment to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling N-Isopropyl 4-bromo-3-methoxybenzamide.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Inspect for tears or punctures before use.To prevent direct skin contact and potential absorption of the chemical.
Eye Protection Safety goggles or a face shield.[6]To protect the eyes from splashes or airborne particles of the compound. Standard safety glasses do not provide a sufficient seal.
Body Protection A laboratory coat or chemical-resistant apron.[7] Long-sleeved clothing should be worn underneath.[8]To protect the skin on the arms and body from accidental spills.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[1][3][4][9] A dust mask may be appropriate for weighing operations.To minimize the inhalation of airborne particles. The necessity of a respirator should be determined by a site-specific risk assessment. For large quantities or in cases of poor ventilation, a respirator may be required.
Foot Protection Closed-toe shoes.To protect the feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of handling N-Isopropyl 4-bromo-3-methoxybenzamide.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] The container should be kept tightly closed.[1][3][4] According to supplier information, a storage temperature of 2-8°C in a refrigerator is recommended.[10]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above and illustrated in the workflow diagram below.

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up in a way that minimizes the risk of spills or breakage.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][4]

    • Clean all contaminated surfaces and equipment.

Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key operational workflows for handling N-Isopropyl 4-bromo-3-methoxybenzamide.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Gloves Don2->Don3 Don4 Eye Protection Don3->Don4 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Chemical_Handling_Workflow Prep Preparation: - Verify fume hood function - Assemble materials Weigh Weighing: - Use ventilated enclosure - Handle with care to avoid dust Prep->Weigh Transfer Transfer/Dissolution: - Add solid to solvent slowly - Use appropriate glassware Weigh->Transfer Reaction Reaction: - Monitor reaction conditions Transfer->Reaction Cleanup Cleanup: - Decontaminate glassware - Clean work surfaces Reaction->Cleanup Disposal Waste Disposal: - Segregate halogenated waste Cleanup->Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl 4-bromo-3-methoxybenzamide
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